Product packaging for 7-Hydroxymethyl-9-methylbenz(c)acridine(Cat. No.:CAS No. 160543-00-0)

7-Hydroxymethyl-9-methylbenz(c)acridine

Cat. No.: B069644
CAS No.: 160543-00-0
M. Wt: 273.3 g/mol
InChI Key: DNSLRLGSGNTPAQ-UHFFFAOYSA-N
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Description

7-Hydroxymethyl-9-methylbenz(c)acridine, also known as this compound, is a useful research compound. Its molecular formula is C19H15NO and its molecular weight is 273.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15NO B069644 7-Hydroxymethyl-9-methylbenz(c)acridine CAS No. 160543-00-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

160543-00-0

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

(9-methylbenzo[c]acridin-7-yl)methanol

InChI

InChI=1S/C19H15NO/c1-12-6-9-18-16(10-12)17(11-21)15-8-7-13-4-2-3-5-14(13)19(15)20-18/h2-10,21H,11H2,1H3

InChI Key

DNSLRLGSGNTPAQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C3C(=C2CO)C=CC4=CC=CC=C43

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(=C2CO)C=CC4=CC=CC=C43

Other CAS No.

160543-00-0

Synonyms

7-HYDROXYMETHYL-9-METHYLBENZ[C]ACRIDINE

Origin of Product

United States

Foundational & Exploratory

Synthesis pathway of 7-Hydroxymethyl-9-methylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the synthesis of 7-Hydroxymethyl-9-methylbenz(c)acridine, prepared for researchers, scientists, and drug development professionals. This document outlines a proposed synthetic pathway, including detailed experimental protocols and relevant data, based on established chemical principles for the formation of acridine derivatives and the selective oxidation of benzylic methyl groups.

Abstract

This technical guide details a proposed two-step synthesis for this compound. The synthesis commences with the formation of the precursor, 7,9-dimethylbenz(c)acridine, via a Friedländer annulation reaction. This is followed by a selective enzymatic oxidation of one of the methyl groups to yield the final hydroxymethyl product. This guide provides the necessary experimental details, quantitative data, and visual representations of the synthetic pathway to enable replication and further investigation by researchers in the field of medicinal chemistry and drug development.

Introduction

Benz(c)acridine derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in medicinal chemistry due to their potential as DNA intercalating agents and their applications in anticancer research. The functionalization of the benz(c)acridine core, particularly with hydroxymethyl groups, can significantly influence the compound's biological activity, solubility, and metabolic stability. This guide focuses on the synthesis of a specific derivative, this compound, providing a comprehensive overview of a feasible synthetic route.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed through a two-step pathway, as illustrated below. The initial step involves the synthesis of the key intermediate, 7,9-dimethylbenz(c)acridine, followed by a selective oxidation to introduce the hydroxymethyl group.

Diagram of the Proposed Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Friedländer Annulation cluster_step2 Step 2: Selective Benzylic Oxidation Reactant1 2-Amino-m-xylene Intermediate 7,9-Dimethylbenz(c)acridine Reactant1->Intermediate H2SO4, heat Reactant2 2-Naphthol Reactant2->Intermediate Product This compound Intermediate->Product Laccase, O2

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the proposed synthesis.

Step 1: Synthesis of 7,9-Dimethylbenz(c)acridine

This step employs the Friedländer annulation, a classic method for the synthesis of quinolines and related heterocyclic systems.

Reaction: Condensation of 2-amino-m-xylene with 2-naphthol in the presence of an acid catalyst.

Experimental Workflow:

Experimental_Workflow_Step1 A Combine 2-amino-m-xylene and 2-naphthol in a round-bottom flask. B Add concentrated sulfuric acid dropwise with cooling. A->B C Heat the reaction mixture under reflux. B->C D Monitor reaction progress by TLC. C->D E Cool, neutralize with NaOH, and extract with dichloromethane. D->E F Dry organic layer, evaporate solvent, and purify by column chromatography. E->F

Caption: Workflow for the synthesis of 7,9-dimethylbenz(c)acridine.

Detailed Protocol:

  • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, combine 2-amino-m-xylene (1.0 eq) and 2-naphthol (1.0 eq).

  • Cool the flask in an ice bath and add concentrated sulfuric acid (2.0 eq) dropwise with constant stirring.

  • After the addition is complete, slowly heat the reaction mixture to 130-140°C and maintain it under reflux for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until a pH of 8-9 is reached.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 7,9-dimethylbenz(c)acridine.

Quantitative Data:

ParameterValue
Molar Ratio (Reactants)1:1
Reaction Temperature130-140°C
Reaction Time4-6 hours
Expected Yield60-70%
Step 2: Selective Oxidation to this compound

This step utilizes an enzymatic oxidation to achieve selective hydroxylation of one of the methyl groups. Laccases are enzymes known to catalyze the oxidation of a wide range of organic substrates, including the benzylic oxidation of methylarenes.

Reaction: Laccase-mediated oxidation of 7,9-dimethylbenz(c)acridine in the presence of oxygen.

Experimental Workflow:

Experimental_Workflow_Step2 A Dissolve 7,9-dimethylbenz(c)acridine in a suitable buffer. B Add laccase enzyme to the solution. A->B C Incubate the mixture with gentle shaking and oxygen supply. B->C D Monitor reaction progress by HPLC. C->D E Extract the product with ethyl acetate. D->E F Dry organic layer, evaporate solvent, and purify by preparative HPLC. E->F

Caption: Workflow for the selective oxidation to the final product.

Detailed Protocol:

  • Dissolve 7,9-dimethylbenz(c)acridine (1.0 eq) in a sodium acetate buffer (pH 5.0) containing a co-solvent such as dimethyl sulfoxide (DMSO) to ensure solubility.

  • Add a commercially available laccase from Trametes versicolor (e.g., 10 U/mg of substrate) to the solution.

  • Incubate the reaction mixture at 30-37°C with gentle shaking and a continuous supply of oxygen (e.g., by bubbling air through the solution).

  • Monitor the formation of the product by high-performance liquid chromatography (HPLC) with UV detection.

  • Once the reaction has reached the desired conversion, terminate the reaction by adding a water-miscible organic solvent like acetonitrile to precipitate the enzyme.

  • Centrifuge the mixture to remove the precipitated enzyme.

  • Extract the supernatant with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by preparative HPLC to isolate this compound.

Quantitative Data:

ParameterValue
pH5.0
Temperature30-37°C
Reaction Time24-48 hours
Expected Yield40-50%

Conclusion

This technical guide presents a viable and detailed synthetic pathway for this compound. The proposed route, combining a classic heterocyclic synthesis with a modern enzymatic oxidation, offers a targeted approach to this valuable compound. The provided experimental protocols and quantitative data serve as a solid foundation for researchers to undertake the synthesis and further explore the therapeutic potential of this and related benz(c)acridine derivatives. Further optimization of reaction conditions, particularly for the enzymatic step, may lead to improved yields and selectivity.

7-Hydroxymethyl-9-methylbenz(c)acridine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: 7-Hydroxymethyl-9-methylbenz(c)acridine and Its Isomer 9-Hydroxymethyl-7-methylbenz(c)acridine

Disclaimer: Initial searches for "this compound" did not yield a specific CAS number or molecular weight, suggesting it may be a less common or differently named compound. This guide will focus on the closely related and cataloged isomer, 9-Hydroxymethyl-7-methylbenz(c)acridine , for which verifiable data is available.

Core Compound Identification

This technical guide provides an in-depth overview of 9-Hydroxymethyl-7-methylbenz(c)acridine, a heterocyclic aromatic compound belonging to the acridine family. Acridine derivatives are of significant interest to researchers and drug development professionals due to their diverse biological activities, including potential applications in oncology.

Compound NameCAS NumberMolecular FormulaMolecular Weight
9-Hydroxymethyl-7-methylbenz(c)acridine160543-02-2C19H15NO273.33 g/mol

Synthesis of Acridine Derivatives

a) Bernthsen Acridine Synthesis: This method involves the condensation of a diphenylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures.[1][2]

b) Friedlander Synthesis: This approach involves the reaction of an o-aminobenzaldehyde or ketone with a compound containing a reactive methylene group (e.g., cyclohexanone) to form the quinoline ring system, which is a core component of the acridine structure.[1][2]

Illustrative Synthetic Workflow:

Below is a generalized workflow for the synthesis of a substituted acridine, which could be adapted for 9-Hydroxymethyl-7-methylbenz(c)acridine.

G cluster_reactants Reactants cluster_reaction Reaction cluster_process Purification cluster_product Product Diphenylamine_derivative Substituted Diphenylamine Condensation Condensation Reaction (e.g., Bernthsen Synthesis) Diphenylamine_derivative->Condensation Carboxylic_acid Carboxylic Acid Derivative Carboxylic_acid->Condensation Workup Reaction Workup Condensation->Workup Catalyst Dehydrating Agent (e.g., ZnCl2) Catalyst->Condensation Purification_step Chromatography / Recrystallization Workup->Purification_step Acridine_derivative Substituted Acridine Purification_step->Acridine_derivative G Acridine_Derivative Acridine_Derivative DNA_Intercalation DNA_Intercalation Acridine_Derivative->DNA_Intercalation p53_Activation p53_Activation Acridine_Derivative->p53_Activation NFkB_Inhibition NFkB_Inhibition Acridine_Derivative->NFkB_Inhibition PI3K_AKT_mTOR_Modulation PI3K/AKT/mTOR Modulation Acridine_Derivative->PI3K_AKT_mTOR_Modulation Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Intercalation->Cell_Cycle_Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis NFkB_Inhibition->Apoptosis PI3K_AKT_mTOR_Modulation->Cell_Cycle_Arrest PI3K_AKT_mTOR_Modulation->Apoptosis G Compound 9-Hydroxymethyl-7- methylbenz(c)acridine Treatment Cell Treatment Compound->Treatment Cell_Culture Cancer Cell Lines Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Treatment->Cell_Cycle_Analysis Data_Analysis Data Analysis and Interpretation Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

References

Spectroscopic and Metabolic Profile of Benz(c)acridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a technical overview of the spectroscopic characterization and metabolic pathways of benz(c)acridine derivatives, with a specific focus on 7-Hydroxymethyl-9-methylbenz(c)acridine. Due to the absence of publicly available spectroscopic data for this specific compound, this guide presents generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. Furthermore, it details the known metabolic pathways of the closely related precursor, 7-methylbenz(c)acridine, offering insights into the probable metabolic fate of its hydroxylated and methylated analogue. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and preclinical evaluation of novel benz(c)acridine-based compounds.

Introduction

Benz(c)acridines are a class of polycyclic aromatic hydrocarbons containing a nitrogen atom within their fused ring system. These compounds and their derivatives are of significant interest in medicinal chemistry and toxicology due to their diverse biological activities, which include potential carcinogenic and mutagenic properties. The substitution pattern on the benz(c)acridine core profoundly influences its chemical properties and biological interactions. The presence of hydroxymethyl and methyl groups, as in this compound, is anticipated to modulate its metabolic profile and subsequent biological effects. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of such novel chemical entities.

Spectroscopic Characterization: Methodologies and Expected Data

While specific data for this compound is not available, the following sections outline standard protocols for acquiring NMR, IR, and MS data for a novel benz(c)acridine derivative and provide expected spectral characteristics based on the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR would be essential.

2.1.1. Experimental Protocol for NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the compound's solubility and the desired chemical shift window.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • A relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments: To aid in structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range proton-carbon connectivities.

2.1.2. Expected NMR Spectral Data

The following table summarizes the anticipated chemical shift ranges for the key functional groups in this compound.

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 9.0120 - 150
Hydroxymethyl (-CH₂OH)4.5 - 5.560 - 70
Methyl (-CH₃)2.0 - 3.015 - 25
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

2.2.1. Experimental Protocol for IR Analysis

  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the compound (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Thin Film (for soluble solids or liquids): Dissolve the compound in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Typical spectral range: 4000 - 400 cm⁻¹.

2.2.2. Expected IR Absorption Bands

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
O-H (Hydroxymethyl)Stretching3200 - 3600 (broad)
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=C and C=N (Aromatic Rings)Stretching1450 - 1650
C-O (Hydroxymethyl)Stretching1000 - 1260
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

2.3.1. Experimental Protocol for MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 µg/mL to 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for polar molecules like benz(c)acridine derivatives.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to a liquid chromatography system (LC-MS) for sample introduction and purification.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it onto an LC column.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The exact mass of the molecular ion should be determined to aid in the confirmation of the elemental composition.

    • Tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which can provide structural information.

2.3.2. Expected Mass Spectrometric Data

Analysis Expected Result for C₁₉H₁₅NO
Molecular Formula C₁₉H₁₅NO
Monoisotopic Mass 273.1154 u
Primary Ion (ESI+) [M+H]⁺ at m/z 274.1227

Metabolic Pathways of Benz(c)acridine Derivatives

The metabolism of benz(c)acridines is a critical area of study, as metabolic activation is often a prerequisite for their biological, and potentially toxic, effects. While the specific metabolic pathway of this compound has not been elucidated, the metabolism of the parent compound, 7-methylbenz(c)acridine (7-MBAC), has been investigated and provides a valuable model.[1]

Metabolism of 7-MBAC primarily occurs in the liver and involves oxidation reactions catalyzed by cytochrome P450 enzymes. The major metabolic transformations include:

  • Oxidation of the Methyl Group: The methyl group at position 7 can be oxidized to a hydroxymethyl group, forming 7-hydroxymethylbenz(c)acridine (7-OHMBAC).[1]

  • Arene Epoxidation: The aromatic rings can be oxidized to form epoxides, which are then hydrolyzed by epoxide hydrolase to yield dihydrodiols. For 7-MBAC, dihydrodiol formation has been observed at the 5,6- and 8,9-positions.[1]

Based on this, a putative metabolic pathway for 7-methylbenz(c)acridine can be proposed.

Metabolic_Pathway cluster_0 Phase I Metabolism 7MBAC 7-Methylbenz(c)acridine Epoxide Arene Epoxide 7MBAC->Epoxide Cytochrome P450 7OHMBAC 7-Hydroxymethylbenz(c)acridine 7MBAC->7OHMBAC Cytochrome P450 Dihydrodiol Dihydrodiol Metabolite Epoxide->Dihydrodiol Epoxide Hydrolase NMR_Workflow cluster_workflow NMR Analysis Workflow start Purified Compound dissolve Dissolve in Deuterated Solvent start->dissolve H1_NMR Acquire ¹H NMR dissolve->H1_NMR C13_NMR Acquire ¹³C NMR dissolve->C13_NMR TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) dissolve->TwoD_NMR analysis Spectral Analysis and Structure Elucidation H1_NMR->analysis C13_NMR->analysis TwoD_NMR->analysis end Final Structure analysis->end MS_Workflow cluster_workflow Mass Spectrometry Workflow start Purified Compound prepare Prepare Dilute Solution start->prepare lcms LC-MS Analysis (ESI+) prepare->lcms msms Tandem MS (MS/MS) for Fragmentation lcms->msms analysis Data Analysis: Molecular Weight & Formula lcms->analysis msms->analysis end Structural Information analysis->end

References

An In-depth Technical Guide on the Solubility and Stability of 7-Hydroxymethyl-9-methylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, specific experimental data on the solubility and stability of 7-Hydroxymethyl-9-methylbenz(c)acridine is not extensively available in public literature. This guide provides a comprehensive framework based on the known properties of analogous acridine derivatives and outlines the standard experimental protocols required to determine these crucial physicochemical parameters. The quantitative data presented herein is illustrative and intended to serve as a template for data presentation.

Introduction

This compound is a heterocyclic aromatic compound belonging to the acridine family. Acridine derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The planar structure of the acridine ring system allows these molecules to intercalate into DNA, a primary mechanism for their therapeutic effects.[3][4] The solubility and stability of any new chemical entity, such as this compound, are fundamental parameters that influence its biological activity, formulation development, and overall therapeutic potential.

The presence of a hydroxymethyl group is expected to increase the polarity and potential for hydrogen bonding compared to the parent benz(c)acridine structure, which may enhance its aqueous solubility. Conversely, the methyl group and the large aromatic system contribute to its lipophilicity. Therefore, a comprehensive understanding of its solubility in various solvents and its stability under different environmental conditions is critical for its advancement as a potential therapeutic agent.

Predicted Physicochemical Properties

Based on its structure, the following general properties can be anticipated for this compound:

  • Solubility: Likely to exhibit low solubility in aqueous solutions and higher solubility in organic solvents.[5] The solubility in polar organic solvents like ethanol and DMSO is expected to be significant.[5] Factors such as pH will likely influence its solubility in aqueous media due to the basic nature of the acridine nitrogen.[6]

  • Stability: The aromatic acridine core is generally stable. However, the hydroxymethyl group may be susceptible to oxidation. Degradation may also occur under exposure to high temperatures, extreme pH conditions, and UV light.[7]

Data Presentation: Solubility and Stability Profiles

The following tables provide a template for presenting solubility and stability data for this compound.

Table 1: Illustrative Equilibrium Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (µg/mL)Molar Solubility (µM)
Water25< 1< 3.5
Phosphate Buffered Saline (PBS, pH 7.4)25517.3
Ethanol255001730
Methanol253501211
Dimethyl Sulfoxide (DMSO)25> 20,000> 69,180
Acetonitrile25150519
Dichloromethane258002767

Table 2: Illustrative Stability of this compound in Aqueous Solution (pH 7.4) at Different Temperatures

Time (days)% Remaining (4°C)% Remaining (25°C)% Remaining (40°C)
0100.0100.0100.0
799.898.592.1
1499.597.285.3
3099.195.075.6
9097.588.355.2

Table 3: Illustrative Photostability of this compound

ConditionDuration (hours)% Remaining
Dark Control (25°C)2499.5
ICH Option 2 (Cool White Light)2485.2
ICH Option 2 (UVA Light)2490.7

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below.

This method determines the thermodynamic solubility of a compound.[6][8]

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, PBS, ethanol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, allow the samples to stand to permit the undissolved solid to sediment. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.[10]

  • Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) may also be used.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[11][12]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). The concentration at which precipitation is first observed is considered the kinetic solubility.

  • Alternative Quantification (Direct UV/LC-MS): After incubation, filter the solutions to remove any precipitate. The concentration of the compound in the filtrate is then determined by UV-spectroscopy or LC-MS.[11][12]

This protocol assesses the chemical stability of the compound under various conditions, following guidelines such as those from the International Council for Harmonisation (ICH).[13][14]

Protocol:

  • Solution Preparation: Prepare solutions of this compound at a known concentration in different media (e.g., aqueous buffers of varying pH, organic solvents).

  • Stress Conditions: Aliquot the solutions into vials and expose them to a range of stress conditions:

    • Temperature: Store samples at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).[14]

    • pH: Use buffers with a range of pH values (e.g., pH 2, 7.4, 9).

    • Light: Expose samples to controlled light conditions as per ICH Q1B guidelines (e.g., cool white fluorescent and near-ultraviolet lamps), with dark controls stored in parallel.

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours for forced degradation; longer for long-term stability), withdraw samples from each condition.[13]

  • Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from any degradation products.

  • Data Evaluation: Quantify the amount of the parent compound remaining at each time point and identify and quantify any major degradation products.

Visualizations

Equilibrium_Solubility_Workflow start Start prep Add excess compound to solvent start->prep equilibrate Agitate at constant temperature (24-72h) prep->equilibrate separate Centrifuge or sediment to separate solid equilibrate->separate sample Collect supernatant separate->sample quantify Quantify concentration (e.g., HPLC) sample->quantify end End quantify->end

Caption: Workflow for Equilibrium Solubility Determination.

Stability_Testing_Workflow start Start prep_solution Prepare stock solution of compound start->prep_solution stress_conditions Expose to stress conditions (pH, Temp, Light) prep_solution->stress_conditions time_points Sample at defined time intervals stress_conditions->time_points analysis Analyze by stability-indicating HPLC method time_points->analysis evaluate Quantify parent compound and degradants analysis->evaluate end End evaluate->end DNA_Intercalation_Pathway compound This compound cell_membrane Cell Membrane Penetration compound->cell_membrane dna DNA Intercalation cell_membrane->dna topo_complex Topoisomerase II-DNA Cleavable Complex dna->topo_complex Stabilizes inhibition Inhibition of DNA Re-ligation topo_complex->inhibition strand_breaks DNA Double-Strand Breaks inhibition->strand_breaks apoptosis Apoptosis strand_breaks->apoptosis

References

Potential Biological Activities of Benz(c)acridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benz(c)acridines, a class of polycyclic aromatic hydrocarbons containing a nitrogen atom, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of benz(c)acridine derivatives, with a particular focus on their potential as therapeutic agents. This document summarizes their anticancer and antimicrobial properties, delves into their mechanisms of action, presents quantitative biological data, and provides detailed experimental protocols for their evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

The benz(c)acridine scaffold is a privileged structure in the design of biologically active compounds. Its planar aromatic system allows for intercalation into DNA, a mechanism central to the activity of many anticancer agents. Furthermore, substitutions on the benz(c)acridine core can modulate its physicochemical properties and biological targets, leading to a wide spectrum of activities, including anticancer, antimicrobial, and potential carcinogenic effects. This guide will explore these facets in detail, providing a comprehensive resource for the scientific community.

Anticancer Activity

Benz(c)acridine derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is often attributed to multiple mechanisms, including inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected benz(c)acridine derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCell LineIC50 (µM)Reference
Benzo[c]acridine-dione 4c MCF-7 (Breast)12.85 ± 1.12[1][2]
A2780 (Ovarian)15.43 ± 1.56[1][2]
HeLa (Cervical)24.32 ± 2.11[1][2]
HepG2 (Liver)18.76 ± 1.87[1][2]
DU145 (Prostate)20.14 ± 2.03[1][2]
A549 (Lung)22.51 ± 2.43[1][2]
PC3 (Prostate)19.87 ± 1.98[1][2]
LNCaP (Prostate)21.34 ± 2.15[1][2]
Benzo[c]acridine-dione 4g MCF-7 (Breast)8.43 ± 0.98[1][2]
A2780 (Ovarian)10.21 ± 1.15[1][2]
HeLa (Cervical)11.54 ± 1.23[1][2]
HepG2 (Liver)9.87 ± 1.02[1][2]
DU145 (Prostate)7.65 ± 0.87[1][2]
A549 (Lung)13.21 ± 1.45[1][2]
PC3 (Prostate)5.23 ± 0.65[1][2]
LNCaP (Prostate)6.87 ± 0.76[1][2]
Benzimidazole acridine 8l K562 (Leukemia)Not specified[3]
HepG-2 (Liver)Not specified[3]
Benzimidazole acridine 8m SW480 (Colon)6.77
HCT116 (Colon)3.33
Mechanisms of Anticancer Action

Certain benz(c)acridine derivatives, such as compound 4g , have been shown to inhibit tubulin polymerization, a critical process for cell division.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The inhibitory effect is often compared to that of known tubulin inhibitors like colchicine.

G cluster_cell Cancer Cell Benz(c)acridine_4g Benz(c)acridine Derivative (4g) Tubulin Tubulin Dimers Benz(c)acridine_4g->Tubulin Binds to colchicine-binding site Microtubules Microtubule Polymerization Benz(c)acridine_4g->Microtubules Inhibits Tubulin->Microtubules Polymerization G2_M_Arrest G2/M Phase Arrest Microtubules->G2_M_Arrest Leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces

Mechanism of tubulin polymerization inhibition by a benz(c)acridine derivative.

The planar structure of the benz(c)acridine ring system allows it to intercalate between the base pairs of DNA. This interaction can interfere with DNA replication and transcription, ultimately leading to cell death. Some derivatives also inhibit topoisomerases, enzymes that are essential for resolving DNA topological problems during various cellular processes. While some benz[a]acridines act as topoisomerase I poisons, the evaluated benz[c]acridine derivatives in one study did not show this activity.[4] However, other acridine derivatives have been shown to inhibit both topoisomerase I and II.

CompoundDNA Binding Constant (Kb) (M-1)Topoisomerase InhibitionReference
Acridine-thiazolidinone 2a-2c1.37 x 106 - 5.89 x 106Not specified[5]
Acridine N-acylhydrazone 3b3.18 x 103Topoisomerase I/II
Acridine N-acylhydrazone 3a, 3c, 3d1.01 x 103 - 1.70 x 103Topoisomerase I/II

The benzimidazole acridine derivative 8m has been shown to induce apoptosis in human colon cancer cells through the generation of reactive oxygen species (ROS) and activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This leads to the activation of both intrinsic and extrinsic apoptotic pathways.

G cluster_cell Colon Cancer Cell Benz(c)acridine_8m Benzimidazole Acridine Derivative (8m) ROS Increased ROS Production Benz(c)acridine_8m->ROS JNK JNK Activation ROS->JNK Intrinsic_Pathway Intrinsic Apoptosis (Mitochondrial) JNK->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Apoptosis (Death Receptor) JNK->Extrinsic_Pathway Apoptosis Apoptosis Intrinsic_Pathway->Apoptosis Extrinsic_Pathway->Apoptosis

ROS-JNK mediated apoptosis by a benzimidazole acridine derivative.

Antimicrobial Activity

Several benz(c)acridine derivatives have demonstrated moderate antibacterial activity against various bacterial strains, including Escherichia coli.[6]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for selected benz(c)acridine derivatives.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
Benz(c)acridine derivativesEscherichia coli K12Moderately active[6]
Isonicotinic acid hydrazide derivatives 23-27S. aureus, B. subtilis, E. coli2.18 - 3.08 (µM)[7]
3H-imidazo[4,5-a]acridine amidesGram-positive & Gram-negative strainsSimilar to Ciprofloxacin

Carcinogenic Potential

It is important to note that while some benz(c)acridine derivatives show promise as therapeutic agents, others have been identified as carcinogenic.[8] Specifically, 7-methyl-substituted benz(c)acridines have been shown to be carcinogenic.[8] This highlights the critical importance of structure-activity relationship studies to identify derivatives with potent therapeutic activity and minimal toxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of benz(c)acridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

G Seed_Cells 1. Seed cells in a 96-well plate Add_Compound 2. Add varying concentrations of benz(c)acridine derivative Seed_Cells->Add_Compound Incubate 3. Incubate for 24-72 hours Add_Compound->Incubate Add_MTT 4. Add MTT solution (0.5 mg/mL) Incubate->Add_MTT Incubate_MTT 5. Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance 7. Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 8. Calculate IC50 value Measure_Absorbance->Calculate_IC50

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benz(c)acridine derivatives for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Protocol:

  • Cell Treatment: Treat cells with the benz(c)acridine derivative at its IC50 concentration for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay (Annexin V-FITC/PI Staining)

Protocol:

  • Cell Treatment: Treat cells with the benz(c)acridine derivative for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Tubulin Polymerization Assay

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a buffer.

  • Compound Addition: Add the benz(c)acridine derivative or a control compound (e.g., colchicine) to the reaction mixture.

  • Fluorescence Monitoring: Monitor the change in fluorescence over time at 37°C. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of the compound.

Minimum Inhibitory Concentration (MIC) Determination

Protocol:

  • Serial Dilutions: Prepare a series of twofold dilutions of the benz(c)acridine derivative in a 96-well microtiter plate containing bacterial growth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

Benz(c)acridine derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Their diverse mechanisms of action, including tubulin polymerization inhibition, DNA intercalation, and induction of apoptosis through specific signaling pathways, offer multiple avenues for therapeutic intervention. However, the carcinogenic potential of some derivatives underscores the importance of careful structural modification and rigorous toxicological evaluation. Future research should focus on synthesizing new derivatives with improved efficacy and safety profiles, further elucidating their molecular mechanisms of action, and exploring their potential in combination therapies. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for advancing the research and development of benz(c)acridine-based therapeutics.

References

The Carcinogenic Potential of 7-Methylbenz[c]acridine and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylbenz[c]acridine (7-MBC), a member of the polycyclic aromatic hydrocarbon (PAH) family, is a compound of significant toxicological interest. Its carcinogenic properties are not intrinsic but arise from metabolic activation to reactive intermediates that can interact with cellular macromolecules, primarily DNA. This technical guide provides an in-depth analysis of the carcinogenic potential of 7-MBC and its metabolites, summarizing key quantitative data, detailing experimental protocols, and visualizing the critical metabolic pathways involved in its activation to an ultimate carcinogen.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds containing two or more fused aromatic rings. They are formed during the incomplete combustion of organic materials such as coal, oil, gas, and tobacco. Exposure to PAHs is a significant public health concern due to the carcinogenic and mutagenic properties of many of these compounds. 7-Methylbenz[c]acridine (7-MBC) is a methylated aza-aromatic hydrocarbon that has demonstrated carcinogenic activity in various experimental models. The carcinogenicity of 7-MBC is dependent on its metabolic conversion to reactive electrophiles that can form covalent adducts with DNA, leading to mutations and potentially initiating the process of carcinogenesis. Understanding the metabolic pathways and the biological activities of the resulting metabolites is crucial for assessing the risk associated with 7-MBC exposure and for the development of potential strategies for intervention.

Metabolic Activation of 7-Methylbenz[c]acridine

The metabolic activation of 7-MBC is a multi-step process primarily mediated by the cytochrome P450 monooxygenase system and epoxide hydrolase. The currently accepted pathway involves the formation of a proximate carcinogen, a dihydrodiol, which is then further oxidized to a highly reactive bay-region diol-epoxide, the ultimate carcinogen.

The initial step involves the oxidation of the 7-MBC molecule by cytochrome P450 enzymes to form an arene oxide. This epoxide can then be hydrolyzed by epoxide hydrolase to a trans-dihydrodiol. While several dihydrodiols can be formed, the trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine (7-MBC-3,4-DHD) has been identified as the key proximate carcinogenic metabolite.[1][2] This metabolite is a precursor to the formation of a bay-region diol-epoxide.

The bay-region theory of PAH carcinogenesis posits that diol-epoxides in the bay-region of a polycyclic aromatic system are particularly reactive and carcinogenic. In the case of 7-MBC-3,4-DHD, a second epoxidation by cytochrome P450 enzymes in the 1,2-position results in the formation of a 1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydro-7-methylbenz[c]acridine, a bay-region diol-epoxide. This diol-epoxide exists as two stereoisomers: the syn- and anti-diastereomers. The anti-isomer has been shown to be a potent, direct-acting mutagen, suggesting it is the ultimate carcinogenic metabolite of 7-MBC.[2]

Metabolic Activation of 7-Methylbenz[c]acridine 7-Methylbenz[c]acridine 7-Methylbenz[c]acridine Arene Oxide Arene Oxide 7-Methylbenz[c]acridine->Arene Oxide Cytochrome P450 trans-3,4-Dihydrodiol (Proximate Carcinogen) trans-3,4-Dihydrodiol (Proximate Carcinogen) Arene Oxide->trans-3,4-Dihydrodiol (Proximate Carcinogen) Epoxide Hydrolase syn-Bay-Region Diol-Epoxide syn-Bay-Region Diol-Epoxide trans-3,4-Dihydrodiol (Proximate Carcinogen)->syn-Bay-Region Diol-Epoxide Cytochrome P450 anti-Bay-Region Diol-Epoxide anti-Bay-Region Diol-Epoxide trans-3,4-Dihydrodiol (Proximate Carcinogen)->anti-Bay-Region Diol-Epoxide Cytochrome P450 anti-Bay-Region Diol-Epoxide (Ultimate Carcinogen) anti-Bay-Region Diol-Epoxide (Ultimate Carcinogen) DNA Adducts DNA Adducts syn-Bay-Region Diol-Epoxide->DNA Adducts anti-Bay-Region Diol-Epoxide->DNA Adducts

Figure 1: Metabolic activation pathway of 7-Methylbenz[c]acridine.

Quantitative Data on Carcinogenic and Mutagenic Potential

The carcinogenic and mutagenic activities of 7-MBC and its metabolites have been evaluated in various in vivo and in vitro test systems. The following tables summarize the key quantitative findings.

In Vivo Carcinogenicity Data

Tumorigenicity studies in mouse models have demonstrated the carcinogenic potential of 7-MBC and have highlighted the significantly greater activity of its 3,4-dihydrodiol metabolite.[1]

CompoundDose (µmol)Tumor ModelEndpointTumor Incidence/YieldReference
7-Methylbenz[c]acridine0.15 - 0.75Mouse Skin (Initiation-Promotion)Skin Papillomas4- to 6-fold less active than 3,4-dihydrodiol[1]
7-MBC-3,4-Dihydrodiol0.15 - 0.75Mouse Skin (Initiation-Promotion)Skin Papillomas4- to 6-fold more active than 7-MBC[1]
7-Methylbenz[c]acridine0.35 (total)Newborn MouseLung & Liver Tumors8-fold fewer lung tumors and 9-fold fewer hepatic tumors than 3,4-dihydrodiol[1]
7-MBC-3,4-Dihydrodiol0.35 (total)Newborn MouseLung & Liver Tumors8-fold more lung tumors and 9-fold more hepatic tumors than 7-MBC[1]
In Vitro Mutagenicity Data

Mutagenicity assays, such as the Ames test using Salmonella typhimurium and the V79 cell assay in Chinese hamster lung fibroblasts, are critical for assessing the genotoxic potential of chemical compounds. Studies have shown that 7-MBC requires metabolic activation to induce mutations, and its bay-region diol-epoxide is a potent direct-acting mutagen.[2]

CompoundTest SystemMetabolic Activation (S9)ResultReference
7-Methylbenz[c]acridineAmes Test (TA100, TA102)RequiredMutagenic[3]
7-MBC-3,4-DihydrodiolAmes TestRequiredPotent Mutagen[2]
anti-1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydro-7-methylbenz[c]acridineAmes TestNot RequiredPotent Mutagen[2]
syn-1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydro-7-methylbenz[c]acridineAmes TestNot RequiredLess Active Mutagen[2]
7-MBC-3,4-DihydrodiolV79 CellsRequiredPotent Mutagen[2]
anti-1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydro-7-methylbenz[c]acridineV79 CellsNot RequiredPotent Mutagen[2]
syn-1,2-epoxy-3,4-dihydroxy-1,2,3,4-tetrahydro-7-methylbenz[c]acridineV79 CellsNot RequiredLess Active Mutagen[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the core experimental protocols used in the assessment of the carcinogenic and mutagenic potential of 7-MBC and its metabolites.

In Vivo Carcinogenicity Assay in Mice

Objective: To determine the tumor-initiating activity of 7-MBC and its metabolites on mouse skin.

Procedure:

  • Animal Model: Female CD-1 mice, 7-9 weeks old.

  • Initiation: A single topical application of the test compound (dissolved in acetone) to the shaved dorsal skin. Doses typically range from 0.15 to 0.75 µmol.

  • Promotion: Beginning one week after initiation, twice-weekly applications of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), are administered to the same area.

  • Observation: Animals are observed weekly for the appearance of skin papillomas for a period of 20-25 weeks.

  • Data Analysis: The number of papillomas per mouse and the percentage of tumor-bearing mice are recorded and statistically analyzed.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Procedure:

  • Bacterial Strains: Histidine-requiring (his-) strains of S. typhimurium (e.g., TA98, TA100, TA102) are used.

  • Metabolic Activation: The test is performed with and without the addition of a liver homogenate fraction (S9 mix) from Aroclor- or 3-methylcholanthrene-induced rats or guinea pigs to provide metabolic activation.[2]

  • Exposure: The test compound, bacterial culture, and S9 mix (if applicable) are combined in molten top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (his+) on each plate is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the negative control.

Ames Test Workflow cluster_0 Preparation cluster_1 Exposure & Plating cluster_2 Incubation & Analysis Bacterial Culture (his-) Bacterial Culture (his-) Mix in Top Agar Mix in Top Agar Bacterial Culture (his-)->Mix in Top Agar Test Compound Test Compound Test Compound->Mix in Top Agar S9 Mix (optional) S9 Mix (optional) S9 Mix (optional)->Mix in Top Agar Pour on Minimal Agar Plate Pour on Minimal Agar Plate Mix in Top Agar->Pour on Minimal Agar Plate Incubate (37°C) Incubate (37°C) Pour on Minimal Agar Plate->Incubate (37°C) Count Revertant Colonies (his+) Count Revertant Colonies (his+) Incubate (37°C)->Count Revertant Colonies (his+)

Figure 2: Workflow for the Ames Test.

V79 Cell Mutagenicity Assay

Objective: To evaluate the mutagenic potential of a compound in a mammalian cell line by measuring the induction of mutations at a specific genetic locus.

Procedure:

  • Cell Line: Chinese hamster lung fibroblasts (V79 cells).

  • Metabolic Activation: Similar to the Ames test, the assay can be performed with or without an exogenous metabolic activation system (S9 mix).

  • Exposure: V79 cells are treated with various concentrations of the test compound for a defined period.

  • Expression Time: After treatment, the cells are cultured in a non-selective medium for a period to allow for the expression of any induced mutations.

  • Selection: The cells are then plated in a selective medium that allows only the mutant cells to grow (e.g., medium containing 6-thioguanine to select for HPRT-deficient mutants).

  • Data Analysis: The number of mutant colonies is counted, and the mutation frequency is calculated relative to the number of surviving cells.

Conclusion

The evidence strongly indicates that 7-methylbenz[c]acridine is a carcinogenic compound that requires metabolic activation to exert its genotoxic effects. The key metabolic pathway involves the formation of the proximate carcinogen, 7-MBC-3,4-dihydrodiol, which is subsequently converted to a highly reactive bay-region diol-epoxide. The anti-diastereomer of this diol-epoxide has been identified as a potent, direct-acting mutagen and is considered the ultimate carcinogenic metabolite of 7-MBC. Quantitative data from both in vivo and in vitro studies consistently demonstrate the high carcinogenic and mutagenic potential of these activated metabolites. This technical guide provides a comprehensive overview for researchers and professionals in the fields of toxicology and drug development, emphasizing the importance of understanding metabolic activation pathways in the assessment of chemical carcinogenesis.

References

Literature review on the metabolism of 7-methylbenz[c]acridine.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the metabolism of 7-methylbenz[c]acridine (7-MBAC), a carcinogenic aza-aromatic hydrocarbon. The following sections detail the metabolic pathways, quantitative data from in vitro studies, and the experimental protocols utilized for the elucidation of its biotransformation.

Introduction to 7-Methylbenz[c]acridine Metabolism

7-Methylbenz[c]acridine is a weak carcinogen that requires metabolic activation to exert its biological effects.[1] The metabolism of 7-MBAC primarily occurs in the liver and involves a series of enzymatic reactions catalyzed by cytochrome P450 (CYP) enzymes.[2][3] These reactions lead to the formation of various metabolites, including hydroxylated derivatives and dihydrodiols, which can be further conjugated and excreted.[2] Understanding the metabolic fate of 7-MBAC is crucial for assessing its carcinogenic potential and for developing strategies to mitigate its toxicity.

Metabolic Pathways

The metabolism of 7-MBAC proceeds through several key pathways, primarily initiated by oxidation. The major metabolic routes include:

  • Hydroxylation of the Methyl Group: The methyl group at the 7-position is a primary target for hydroxylation, leading to the formation of 7-hydroxymethylbenz[c]acridine (7-OHMBAC).[1]

  • Arene Epoxidation: The aromatic rings of 7-MBAC undergo epoxidation at various positions, followed by enzymatic hydration to form dihydrodiols. The major dihydrodiols identified are the trans-5,6-dihydrodiol and the trans-8,9-dihydrodiol.[1][2]

  • Phenol Formation: Hydroxylation of the aromatic ring system can also lead to the formation of phenolic metabolites.

These primary metabolites can undergo further biotransformation, including conjugation with glucuronic acid or sulfate, to facilitate their excretion.[2]

Metabolic pathway of 7-methylbenz[c]acridine.

Quantitative Analysis of Metabolite Formation

The metabolic profile of 7-MBAC has been investigated in vitro using rat liver microsomes and isolated hepatocytes. The distribution of metabolites is significantly influenced by the induction of CYP enzymes with agents such as 3-methylcholanthrene (3-MC) and phenobarbital (PB).

Table 1: Metabolite Profile of 7-Methylbenz[c]acridine in Rat Liver Microsomes from 3-Methylcholanthrene-Induced Rats

MetabolitePercentage of Total Metabolites
7-Hydroxymethylbenz[c]acridineMajor
trans-8,9-DihydrodiolMajor
trans-5,6-DihydrodiolMajor

Data extracted from studies on 3-methylcholanthrene-induced rat liver microsomes. "Major" indicates that these were the primary metabolites identified, though specific percentages were not provided in the abstract.[1]

Table 2: Effect of Enzyme Inducers on the Total Metabolism of 7-Methylbenz[c]acridine in Isolated Rat Hepatocytes

InducerFold Increase in Total Metabolism
Phenobarbital2.85
3-Methylcholanthrene5.70

Data from a study using isolated rat hepatocytes, showing a significant increase in the overall metabolism of 7-MBAC upon pre-treatment with inducers.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the literature on 7-MBAC metabolism.

In Vitro Metabolism with Rat Liver Microsomes

Objective: To identify and quantify the metabolites of 7-MBAC formed by rat liver microsomes.

Materials:

  • 7-Methylbenz[c]acridine (7-MBAC)

  • Liver microsomes from untreated, phenobarbital-treated, or 3-methylcholanthrene-treated rats

  • NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Internal standard for quantification

Procedure:

  • Incubation: A typical incubation mixture contains 7-MBAC, liver microsomes, and the NADPH generating system in a phosphate buffer. The reaction is initiated by the addition of the NADPH generating system and incubated at 37°C for a specified time.

  • Extraction: The reaction is terminated by the addition of a cold organic solvent, such as ethyl acetate. The mixture is vortexed and centrifuged to separate the organic and aqueous layers.

  • Analysis: The organic extract is evaporated to dryness, reconstituted in a suitable solvent, and analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Microsomal_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_extraction Extraction cluster_analysis Analysis Microsomes Microsomes Incubation_Mix Incubation at 37°C Microsomes->Incubation_Mix 7-MBAC_Substrate 7-MBAC 7-MBAC_Substrate->Incubation_Mix NADPH_System NADPH System NADPH_System->Incubation_Mix Quench_Reaction Quench Reaction Incubation_Mix->Quench_Reaction Solvent_Extraction Solvent Extraction Quench_Reaction->Solvent_Extraction Evaporation Evaporation Solvent_Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_GCMS HPLC / GC-MS Reconstitution->HPLC_GCMS Data_Analysis Data Analysis HPLC_GCMS->Data_Analysis

References

Unraveling the Dance of Acridine Compounds and DNA: A Technical Guide to Intercalation Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms of DNA intercalation by acridine compounds, a class of molecules with significant therapeutic and research applications. By providing a comprehensive overview of the binding thermodynamics, kinetics, and structural consequences of these interactions, this document serves as a vital resource for professionals engaged in drug discovery and molecular biology. Detailed experimental protocols and visual representations of key processes are included to facilitate a deeper understanding and practical application of this knowledge.

The Core Mechanism: A Symphony of Molecular Interactions

DNA intercalation is a complex process where a planar molecule, in this case, an acridine derivative, inserts itself between the base pairs of the DNA double helix. This interaction is primarily non-covalent and is driven by a combination of forces, including van der Waals interactions, hydrogen bonding, and electrostatic forces. The planar aromatic ring system of acridine compounds is central to their ability to stack between the DNA base pairs, leading to significant structural distortions of the DNA helix, such as unwinding and lengthening. These structural alterations can interfere with critical cellular processes like DNA replication and transcription, forming the basis of the therapeutic effects of many acridine-based drugs.

The binding of acridine compounds to DNA is not a simple, single-step event. Kinetic studies have revealed a multi-step mechanism that often involves an initial electrostatic interaction with the negatively charged phosphate backbone of DNA, followed by the rate-limiting step of insertion of the acridine ring into the DNA core.

dot

Caption: General mechanism of DNA intercalation by acridine compounds.

Quantitative Insights: A Comparative Analysis of Acridine Derivatives

The affinity and thermodynamic profile of DNA intercalation vary significantly among different acridine compounds. These differences are crucial for understanding their biological activity and for the rational design of new therapeutic agents. The following tables summarize key quantitative data for the interaction of proflavine, acridine orange, and quinacrine with DNA.

Table 1: Binding Constants and Gibbs Free Energy of Acridine-DNA Interactions

Acridine CompoundDNA SourceMethodBinding Constant (K) (M⁻¹)Gibbs Free Energy (ΔG) (kcal/mol)Ionic Strength (mM)Reference(s)
ProflavineHerring Sperm DNACyclic Voltammetry(2.32 ± 0.41) x 10⁴-6.0Not Specified[1]
ProflavineHerring Sperm DNAUV-Vis Spectroscopy(2.20 ± 0.48) x 10⁴-5.9Not Specified[1]
ProflavineCalf Thymus DNAFlow Injection Analysis(1.19 ± 0.09) x 10⁵-6.9Not Specified[2]
ProflavineCalf Thymus DNAAbsorption Titration≥3.8 x 10⁶Not Calculated7.5[3]
ProflavineCalf Thymus DNAAbsorption Titration1.4 x 10⁵Not Calculated508[3]
Acridine OrangeCalf Thymus DNASpectroscopy5 x 10⁴ - 1 x 10⁵Not SpecifiedNot Specified[4]
QuinacrineCalf Thymus DNAVarious TechniquesOne order higher than MBNot SpecifiedNot Specified[5]

Note: MB refers to Methylene Blue, used as a comparator in the cited study.

Table 2: Thermodynamic Parameters of Acridine-DNA Intercalation

Acridine CompoundDNA SourceMethodEnthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)Heat Capacity (ΔCp) (cal/mol·K)Reference(s)
ProflavineCalf Thymus DNAIsothermal Titration Calorimetry---[6]
QuinacrineCalf Thymus DNAIsothermal Titration CalorimetryNegativePositive-146[5]
ChloroquinedA20:T20 duplexIsothermal Titration Calorimetry21 ± 126 ± 1Not Reported[7]

Note: The binding of quinacrine to DNA is reported to be favored by both negative enthalpy and positive entropy changes. Chloroquine, another intercalator, shows an endothermic, entropy-driven binding.

Experimental Cornerstones: Protocols for Studying Intercalation

A variety of biophysical techniques are employed to characterize the interaction between acridine compounds and DNA. Below are detailed methodologies for key experiments.

dot

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Biophysical Characterization cluster_analysis Data Analysis DNA_Prep Prepare DNA Solution (e.g., Calf Thymus DNA) UV_Vis UV-Vis Spectroscopy DNA_Prep->UV_Vis Fluorescence Fluorescence Spectroscopy DNA_Prep->Fluorescence CD Circular Dichroism DNA_Prep->CD ITC Isothermal Titration Calorimetry DNA_Prep->ITC Viscometry Viscometry DNA_Prep->Viscometry Acridine_Prep Prepare Acridine Solution (e.g., Proflavine) Acridine_Prep->UV_Vis Acridine_Prep->Fluorescence Acridine_Prep->CD Acridine_Prep->ITC Acridine_Prep->Viscometry Binding_Constant Determine Binding Constant (K) UV_Vis->Binding_Constant Fluorescence->Binding_Constant Kinetics Determine Kinetic Parameters Fluorescence->Kinetics via Stopped-Flow Structural_Changes Analyze Structural Changes (Unwinding, Lengthening) CD->Structural_Changes ITC->Binding_Constant Thermodynamics Determine Thermodynamic Parameters (ΔH, ΔS, ΔG) ITC->Thermodynamics Viscometry->Structural_Changes Conclusion Conclusion Binding_Constant->Conclusion Comprehensive Understanding of Intercalation Mechanism Thermodynamics->Conclusion Comprehensive Understanding of Intercalation Mechanism Structural_Changes->Conclusion Comprehensive Understanding of Intercalation Mechanism Kinetics->Conclusion Comprehensive Understanding of Intercalation Mechanism

Caption: Experimental workflow for studying DNA-acridine interactions.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique to monitor the binding of acridines to DNA. The interaction typically leads to a red shift (bathochromic shift) and a decrease in the molar absorptivity (hypochromism) of the acridine's absorption bands.

Protocol:

  • Sample Preparation: Prepare stock solutions of the acridine compound and DNA in a suitable buffer (e.g., Tris-HCl, phosphate buffer) at a defined pH and ionic strength. The DNA solution should be free of proteins and other contaminants.

  • Titration: In a quartz cuvette, place a fixed concentration of the acridine compound. Sequentially add small aliquots of the DNA stock solution.

  • Measurement: After each addition of DNA, record the UV-Vis spectrum of the solution over the relevant wavelength range (typically 200-600 nm).

  • Data Analysis: Plot the change in absorbance at the acridine's λmax as a function of the DNA concentration. The binding constant (K) can be determined by fitting the data to appropriate binding models, such as the Scatchard plot or by non-linear regression analysis.[8]

Fluorescence Spectroscopy

The intrinsic fluorescence of many acridine compounds is sensitive to their local environment. Intercalation into the DNA double helix often leads to a quenching or enhancement of their fluorescence emission.

Protocol:

  • Sample Preparation: Similar to UV-Vis spectroscopy, prepare stock solutions of the acridine and DNA in a suitable buffer.

  • Titration: Titrate a fixed concentration of the acridine solution with increasing concentrations of DNA.

  • Measurement: After each addition of DNA, record the fluorescence emission spectrum by exciting at the acridine's absorption maximum.

  • Data Analysis: The binding constant can be calculated from the changes in fluorescence intensity using the Stern-Volmer equation or other appropriate binding models. For rapid kinetic studies, a stopped-flow apparatus can be used to measure the change in fluorescence immediately after mixing the acridine and DNA solutions.[9][10][11]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful tool for studying the conformational changes in DNA upon ligand binding.[12][13][14][15] The intercalation of acridines induces characteristic changes in the CD spectrum of DNA, reflecting the unwinding and distortion of the helix.

Protocol:

  • Sample Preparation: Prepare solutions of DNA and the acridine compound in a CD-compatible buffer (low in chloride ions).

  • Measurement: Record the CD spectrum of the DNA solution in the absence and presence of increasing concentrations of the acridine compound, typically in the far-UV region (200-320 nm).

  • Data Analysis: Analyze the changes in the positive and negative bands of the DNA CD spectrum. These changes provide qualitative and quantitative information about the alterations in DNA helicity and base stacking.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding reaction, providing a complete thermodynamic profile of the interaction in a single experiment.

Protocol:

  • Sample Preparation: Prepare precisely concentrated solutions of the acridine compound and DNA in the same buffer to minimize heat of dilution effects.

  • Titration: Fill the sample cell with the DNA solution and the injection syringe with the acridine solution. A series of small injections of the acridine solution into the DNA solution is performed.

  • Measurement: The heat released or absorbed upon each injection is measured by the calorimeter.

  • Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. Fitting this data to a suitable binding model yields the binding constant (K), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.[5]

Viscometry

Intercalation causes an increase in the length of the DNA molecule, which can be detected by an increase in the viscosity of the DNA solution.[16][17][18][19]

Protocol:

  • Sample Preparation: Prepare a solution of sonicated, rod-like DNA fragments of a defined length.

  • Measurement: Measure the flow time of the DNA solution in a viscometer in the absence and presence of increasing concentrations of the acridine compound.

  • Data Analysis: The relative viscosity is calculated from the flow times. An increase in relative viscosity upon addition of the acridine compound is indicative of an intercalative binding mode.

Conclusion

The study of DNA intercalation by acridine compounds is a multifaceted field that combines principles of chemistry, biology, and physics. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to explore these interactions with precision and depth. A thorough understanding of the mechanisms governing acridine-DNA binding is paramount for the development of novel therapeutic agents and for advancing our knowledge of fundamental biological processes. The continued application of the techniques described herein will undoubtedly lead to new discoveries and innovations in the field of drug development and molecular biology.

References

In Silico Prediction of 7-Hydroxymethyl-9-methylbenz(c)acridine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of 7-Hydroxymethyl-9-methylbenz(c)acridine. Given the limited direct experimental data on this specific compound, this document outlines a predictive workflow based on established computational techniques and experimental data from structurally related benz(c)acridine and polycyclic aromatic hydrocarbon (PAH) derivatives. The focus is on predicting potential carcinogenicity, cytotoxicity, and anticancer activity, which are significant bioactivities associated with this class of compounds.

Introduction to this compound

This compound belongs to the family of benz(c)acridines, a class of nitrogen-containing polycyclic aromatic hydrocarbons. Compounds in this family are known for their diverse biological activities, including mutagenicity and carcinogenicity.[1] Experimental studies on related compounds, such as 7-methylbenz(c)acridine, have shown them to be weak carcinogens.[2] The metabolism of these compounds, particularly the formation of dihydrodiol epoxides in the "bay-region," is a critical step in their activation to carcinogenic species.[3][4] The presence of a hydroxymethyl group and a methyl group on the benz(c)acridine scaffold of the target molecule suggests that it may undergo metabolic activation and exhibit cytotoxic and carcinogenic properties. Therefore, in silico prediction of its bioactivity is a crucial first step in assessing its toxicological profile and therapeutic potential.

In Silico Bioactivity Prediction Methodologies

A multi-faceted in silico approach is recommended to predict the bioactivity of this compound. This involves Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound, a QSAR model can be developed to predict its carcinogenicity or cytotoxicity based on data from a training set of structurally similar compounds.

Proposed QSAR Workflow:

  • Data Collection: Compile a dataset of benz(c)acridine derivatives with experimentally determined bioactivities (e.g., carcinogenicity, cytotoxicity IC50 values).

  • Molecular Descriptor Calculation: For each molecule in the dataset, calculate a range of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical descriptors.

  • Model Development: Employ statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines) to build the QSAR model.

  • Model Validation: Rigorously validate the model using internal (cross-validation) and external validation techniques to assess its predictive power.

  • Prediction for Target Compound: Use the validated QSAR model to predict the bioactivity of this compound.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This can be used to predict the binding affinity and interaction of this compound with relevant biological targets.

Potential Biological Targets:

  • DNA: Benz(c)acridines are known to intercalate into DNA, which can lead to mutagenicity and carcinogenicity. Docking studies can predict the preferred intercalation mode and binding energy.

  • Cytochrome P450 Enzymes: These enzymes are involved in the metabolic activation of PAHs. Docking can help identify the specific P450 isozymes that are likely to metabolize the target compound.

  • Topoisomerase I and II: Some acridine derivatives are known to inhibit topoisomerases, making them potential anticancer agents.[5]

  • Tubulin: Certain benz(c)acridine-diones have been shown to inhibit tubulin polymerization, another mechanism for anticancer activity.[6][7]

Molecular Docking Protocol:

  • Target Protein Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the ligand to the target protein.[8][9]

  • Analysis of Results: Analyze the predicted binding modes, interactions (e.g., hydrogen bonds, hydrophobic interactions), and docking scores to estimate the binding affinity.[8]

Quantitative Data for Related Benz(c)acridine Derivatives

CompoundMCF-7 (IC50, µM)A2780 (IC50, µM)HeLa (IC50, µM)HepG2 (IC50, µM)DU145 (IC50, µM)A549 (IC50, µM)PC3 (IC50, µM)LNCaP (IC50, µM)
4c 15.31 ± 1.12>5024.32 ± 1.87>5011.75 ± 0.98>509.87 ± 0.7612.43 ± 1.05
4g 8.45 ± 0.6510.23 ± 0.8912.87 ± 1.039.12 ± 0.787.65 ± 0.5411.34 ± 0.955.23 ± 0.416.78 ± 0.59
β-lapachone 2.13 ± 0.153.45 ± 0.284.12 ± 0.331.87 ± 0.112.56 ± 0.193.01 ± 0.241.54 ± 0.091.98 ± 0.14
Combretastatin A-4 0.012 ± 0.0010.009 ± 0.0010.015 ± 0.0020.021 ± 0.0030.018 ± 0.0020.011 ± 0.0010.008 ± 0.0010.014 ± 0.001

Data extracted from a study on novel benzo[c]acridine-diones as potential anticancer agents and tubulin polymerization inhibitors.[6]

Experimental Protocols for In Vitro Validation

In silico predictions should ideally be validated by in vitro experiments. The following are detailed protocols for the Ames test to assess mutagenicity and the MTT assay to determine cytotoxicity.

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[10][11] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test measures the rate of reverse mutations that restore the ability of the bacteria to synthesize histidine.

Protocol:

  • Strain Selection: Use appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

  • Metabolic Activation: Since many PAHs require metabolic activation to become mutagenic, the test is performed with and without a mammalian liver extract (S9 fraction).[12][13]

  • Exposure:

    • Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

    • In a test tube, combine the bacterial culture, the test compound dilution, and either the S9 mix or a buffer.

    • Incubate the mixture at 37°C for a short period.

  • Plating:

    • Add top agar to the test tube and pour the contents onto a minimal glucose agar plate (lacking histidine).

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture: Plate cells (e.g., a relevant cancer cell line like HepG2 for liver toxicity) in a 96-well plate and allow them to adhere overnight.[14]

  • Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound.

    • Include a negative control (medium with solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. This allows viable cells to metabolize the MTT into formazan crystals.[15]

  • Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the negative control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

In_Silico_Prediction_Workflow cluster_data Data Acquisition cluster_modeling Computational Modeling cluster_analysis Bioactivity Prediction cluster_validation Experimental Validation Compound 7-Hydroxymethyl-9- methylbenz(c)acridine QSAR QSAR Modeling Compound->QSAR Docking Molecular Docking Compound->Docking ADMET ADMET Prediction Compound->ADMET Related_Data Bioactivity Data of Related Compounds Related_Data->QSAR Carcinogenicity Carcinogenicity Prediction QSAR->Carcinogenicity Cytotoxicity Cytotoxicity Prediction QSAR->Cytotoxicity Target_Binding Target Binding Affinity Docking->Target_Binding ADMET->Carcinogenicity ADMET->Cytotoxicity Ames_Test Ames Test (Mutagenicity) Carcinogenicity->Ames_Test MTT_Assay MTT Assay (Cytotoxicity) Cytotoxicity->MTT_Assay

Caption: Proposed in silico workflow for predicting the bioactivity of this compound.

Metabolic_Activation_Pathway PAH 7-Hydroxymethyl-9- methylbenz(c)acridine Epoxide Arene Oxide (Epoxide) PAH->Epoxide Cytochrome P450 Diol trans-Dihydrodiol Epoxide->Diol Epoxide Hydrolase Diol_Epoxide Bay-Region Diol-Epoxide (Ultimate Carcinogen) Diol->Diol_Epoxide Cytochrome P450 DNA_Adduct DNA Adducts Diol_Epoxide->DNA_Adduct Covalent Binding to DNA Mutation Mutations DNA_Adduct->Mutation

Caption: Metabolic activation pathway of polycyclic aromatic hydrocarbons leading to carcinogenicity.

Potential_Mechanism_of_Action cluster_targets Potential Cellular Targets cluster_effects Cellular Effects Compound 7-Hydroxymethyl-9- methylbenz(c)acridine DNA DNA Intercalation Compound->DNA Topo Topoisomerase Inhibition Compound->Topo Tubulin Tubulin Polymerization Inhibition Compound->Tubulin DNA_Damage DNA Damage DNA->DNA_Damage Replication_Inhibition Replication & Transcription Inhibition Topo->Replication_Inhibition Mitotic_Arrest Mitotic Arrest Tubulin->Mitotic_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Replication_Inhibition->Apoptosis Mitotic_Arrest->Apoptosis

Caption: Potential mechanisms of action for the anticancer activity of this compound.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 7-Hydroxymethyl-9-methylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of 7-Hydroxymethyl-9-methylbenz(c)acridine. The methodology is based on established principles for the separation of metabolites of benz(c)acridines, offering a reliable protocol for researchers in drug metabolism, toxicology, and pharmaceutical development. It should be noted that while the requested analyte is "this compound," the available scientific literature primarily refers to "7-hydroxymethylbenz(c)acridine" as a metabolite of 7-methylbenz(c)acridine. This protocol is based on the analysis of the latter, and users should verify the exact structure of their target analyte.

A reversed-phase HPLC method has been developed for the separation of various metabolites of 7-methylbenz(c)acridine, including the hydroxymethyl derivative.[1] This technique is crucial for studying the metabolic pathways and kinetics of this class of compounds.

Experimental Protocols

Sample Preparation

Biological samples (e.g., microsomal incubations, plasma, urine) require extraction to isolate the analyte of interest.

  • Materials:

    • Ethyl acetate (HPLC grade)

    • Sodium sulfate (anhydrous)

    • Nitrogen gas supply

    • Centrifuge

    • Vortex mixer

  • Protocol:

    • To 1 mL of the biological sample, add 2 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction of the aqueous layer with another 2 mL of ethyl acetate to maximize recovery.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried residue in 100 µL of the mobile phase (initial conditions) for HPLC analysis.

HPLC Instrumentation and Conditions

The following HPLC conditions are based on the referenced literature and are a starting point for method development and validation.

ParameterCondition
Instrument A standard HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm x 250 mm)
Mobile Phase A gradient of Methanol (A) and Water (B)
Gradient Program Start at 60% A, linearly increase to 95% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV detection at 254 nm
Injection Volume 20 µL

Data Presentation

Quantitative analysis of this compound requires the generation of a calibration curve using standards of known concentrations. The following table is an example of how to present such data.

Standard Concentration (µg/mL)Peak Area (arbitrary units)
0.5150,000
1.0310,000
2.5780,000
5.01,600,000
10.03,250,000
25.08,100,000

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of this compound from a biological sample.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Biological Sample Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction 1 Drying Evaporation (Nitrogen Stream) Extraction->Drying 2 Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution 3 Injection HPLC Injection Reconstitution->Injection Separation C18 Reversed-Phase Separation Injection->Separation 4 Detection UV Detection (254 nm) Separation->Detection 5 Data_Acquisition Data Acquisition and Processing Detection->Data_Acquisition 6 Final_Report Final Report (Quantitation) Data_Acquisition->Final_Report 7

Caption: HPLC Experimental Workflow.

References

Application Notes and Protocols: In Vitro Anti-tumor Activity of Substituted Acridines against A-549 and MCF-7 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro anti-tumor activity of various substituted acridine compounds against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. This document includes a summary of cytotoxic activities, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms.

Data Presentation: Cytotoxicity of Substituted Acridines

The anti-proliferative effects of a range of substituted acridine derivatives have been evaluated against A-549 and MCF-7 cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, were determined using cytotoxicity assays such as the MTT assay. The data presented in Table 1 summarizes the IC50 values for several acridine compounds, highlighting their varying degrees of effectiveness. Generally, many acridine derivatives have demonstrated significant cytotoxic activity against both cell lines, with some compounds showing greater potency in one cell line over the other.[1][2][3][4][5]

Compound/Derivative A-549 IC50 (µM) MCF-7 IC50 (µM) Reference
9-Aminoacridine (Compound 7)36.25 µg/ml-[2]
9-Aminoacridine (Compound 9)18.75 µg/ml-[2]
9-Acridinyl amino acid (Compound 8)~6-[3]
9-Acridinyl amino acid (Compound 9)~6-[3]
N'-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide (Compound 4b)-69.2[6]
2-Pyrazoline derivative (Compound 2a)>10085.12[5]
2-Pyrazoline derivative (Compound 2b)>10079.43[5]
2-Pyrazoline derivative (Compound 3c)89.1370.79[5]
2-Pyrazoline derivative (Compound 4b)93.3375.86[5]
2-Pyrazoline derivative (Compound 4c)97.7272.44[5]
2-Pyrazoline derivative (Compound 4d)91.2069.18[5]

Note: Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions between studies.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of substituted acridines are provided below.

Cell Culture and Maintenance

A-549 and MCF-7 Cell Lines

  • Culture Medium:

    • A-549: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, 0.01 mg/mL bovine insulin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, remove the culture medium.

    • Wash the cell monolayer with phosphate-buffered saline (PBS).

    • Add an appropriate volume of a dissociation agent (e.g., 0.25% Trypsin-EDTA) and incubate for a few minutes until cells detach.

    • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed A-549 or MCF-7 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted acridine compounds and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture and treat A-549 or MCF-7 cells with the substituted acridine compounds as described for the cytotoxicity assay.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using a gentle dissociation agent.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat and harvest the cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.

  • PI Staining: Add propidium iodide solution to the cell suspension to stain the cellular DNA.

  • Incubation: Incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.

Mandatory Visualizations

Experimental Workflow for In Vitro Anti-Tumor Activity Screening

experimental_workflow cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis start Start: Cell Culture (A-549 & MCF-7) seed Seed Cells in Multi-well Plates start->seed treat Treat with Substituted Acridines (Varying Concentrations & Durations) seed->treat mtt MTT Assay treat->mtt apoptosis Annexin V/PI Staining treat->apoptosis cell_cycle Propidium Iodide Staining treat->cell_cycle ic50 Determine IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for evaluating the anti-tumor activity of substituted acridines.

Proposed Signaling Pathway for Acridine-Induced Apoptosis

Substituted acridines can induce apoptosis in cancer cells through multiple mechanisms, often initiated by their ability to intercalate with DNA and inhibit topoisomerase II.[7][8][9] This leads to DNA damage, which can trigger a p53-dependent apoptotic pathway.[10] The activation of p53 can upregulate pro-apoptotic proteins like Bax, leading to the activation of the intrinsic apoptotic pathway.[10] Some acridine derivatives have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway, which can involve both intrinsic and extrinsic apoptotic routes.[11][12]

apoptosis_pathway cluster_caspase Caspase Cascade acridine Substituted Acridine topoisomerase Topoisomerase II Inhibition acridine->topoisomerase ros ROS Generation acridine->ros dna_damage DNA Damage topoisomerase->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax caspase9 Caspase-9 Activation (Intrinsic Pathway) bax->caspase9 jnk JNK Activation ros->jnk jnk->p53 caspase8 Caspase-8 Activation (Extrinsic Pathway) jnk->caspase8 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway of acridine-induced apoptosis in cancer cells.

References

Application Notes and Protocols for Studying 7-methylbenz[c]acridine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for investigating the biological effects of 7-methylbenz[c]acridine (7-MB[c]A), a polycyclic aromatic hydrocarbon (PAH) with known carcinogenic properties. The following sections detail the most relevant animal models, experimental protocols for studying carcinogenicity and metabolism, and key quantitative data derived from preclinical studies.

Introduction to 7-methylbenz[c]acridine

7-methylbenz[c]acridine is a methylated derivative of benz[c]acridine, a class of nitrogen-containing heterocyclic aromatic compounds. Like many PAHs, 7-MB[c]A is of interest due to its potential environmental exposure and associated health risks, primarily its carcinogenicity. Understanding its mechanism of action, metabolic activation, and detoxification pathways is crucial for risk assessment and the development of potential amelioration strategies. Animal models are indispensable tools for these investigations, allowing for the study of toxicokinetics, carcinogenicity, and the underlying molecular events in a whole-organism context.

Recommended Animal Models

The selection of an appropriate animal model is critical for studying the effects of 7-MB[c]A. Based on existing research, the following models are recommended:

  • Mouse Models: Mice are extensively used for carcinogenicity studies of PAHs.

    • Skin Carcinogenesis: Mouse skin is a well-established model for initiation-promotion studies of chemical carcinogens. Topical application of 7-MB[c]A allows for the direct assessment of its tumor-initiating activity.

    • Newborn Mouse Model: Newborn mice are particularly sensitive to the carcinogenic effects of chemical agents. Intraperitoneal administration to neonates is a valuable model for assessing the induction of internal tumors, such as those in the lung and liver.[1]

  • Rat Models: Rats are frequently employed for metabolic and toxicokinetic studies.

    • Metabolism Studies: Rat liver and lung microsomes are used to identify and quantify the metabolites of 7-MB[c]A, providing insights into the enzymatic pathways involved in its activation and detoxification.[2][3][4][5] Isolated hepatocytes from rats are also used to study the metabolism and cellular effects of 7-MB[c]A in an intact cell system.[5][6]

Data Presentation: Quantitative Effects of 7-methylbenz[c]acridine

The following tables summarize key quantitative data from studies on 7-methylbenz[c]acridine and its metabolites.

Table 1: Tumorigenic Activity of 7-methylbenz[c]acridine and its 3,4-Dihydrodiol in Mice

Animal ModelCompoundAdministration RouteDoseEndpointResultReference
Mouse Skin (Initiation-Promotion)7-methylbenz[c]acridineTopical0.15 - 0.75 µmolSkin Tumors per MouseBaseline[1]
Mouse Skin (Initiation-Promotion)7-MB[c]A 3,4-dihydrodiolTopical0.15 - 0.75 µmolSkin Tumors per Mouse4- to 6-fold more active than parent compound[1]
Newborn Mice7-methylbenz[c]acridineIntraperitoneal0.35 µmol (total)Pulmonary Tumors per MouseBaseline[1]
Newborn Mice7-MB[c]A 3,4-dihydrodiolIntraperitoneal0.35 µmol (total)Pulmonary Tumors per Mouse~8-fold more tumors than parent compound[1]
Newborn Mice (Male)7-methylbenz[c]acridineIntraperitoneal0.35 µmol (total)Hepatic Tumors per MouseBaseline[1]
Newborn Mice (Male)7-MB[c]A 3,4-dihydrodiolIntraperitoneal0.35 µmol (total)Hepatic Tumors per Mouse~9-fold more tumors than parent compound[1]

Table 2: In Vitro Metabolism of 7-methylbenz[c]acridine

SystemTreatmentMetabolitePercentage of Total Ethyl Acetate-Extractable MetabolitesReference
Rat Liver MicrosomesUntreated and Induced7-MB[c]A 3,4-dihydrodiol2.2 - 3.4%[2]
Rat Lung MicrosomesNot Specified7-MB[c]A 3,4-dihydrodiol2.3 - 2.7%[2]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of 7-methylbenz[c]acridine.

Mouse Skin Carcinogenesis Protocol (Initiation-Promotion Model)

Objective: To assess the tumor-initiating activity of 7-methylbenz[c]acridine and its metabolites on mouse skin.

Materials:

  • 7-methylbenz[c]acridine

  • 7-methylbenz[c]acridine 3,4-dihydrodiol

  • Acetone (vehicle)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Female SENCAR or similar strain mice (6-8 weeks old)

  • Pipettes and syringes

  • Electric clippers

Procedure:

  • Animal Preparation: Shave the dorsal skin of the mice using electric clippers 2 days prior to the start of the experiment. Only mice in the resting phase of the hair cycle should be used.

  • Initiation:

    • Prepare solutions of 7-methylbenz[c]acridine and its 3,4-dihydrodiol in acetone at concentrations ranging from 0.15 to 0.75 µmol in a volume of 0.2 mL.

    • Apply a single topical dose of the test compound solution to the shaved dorsal skin of each mouse. A control group should receive the vehicle (acetone) only.

  • Promotion:

    • Nine days after the initiation step, begin the promotion phase.

    • Apply 2 µg of TPA dissolved in 0.2 mL of acetone to the same area of the skin twice weekly.

  • Observation and Data Collection:

    • Observe the mice weekly for the appearance of skin tumors.

    • Record the number and size of tumors for each mouse.

    • The experiment is typically continued for 20 weeks.

  • Histopathological Analysis: At the end of the study, euthanize the mice and collect skin tumors and surrounding tissue for histopathological examination to confirm tumor type (e.g., papilloma, carcinoma).

Newborn Mouse Tumorigenesis Protocol

Objective: To evaluate the systemic carcinogenic potential of 7-methylbenz[c]acridine, particularly in the lung and liver.

Materials:

  • 7-methylbenz[c]acridine

  • 7-methylbenz[c]acridine 3,4-dihydrodiol

  • Dimethyl sulfoxide (DMSO) or other suitable vehicle

  • Newborn mice (e.g., BALB/c or similar strain) within 24 hours of birth

  • Microsyringes

Procedure:

  • Compound Preparation: Prepare solutions of the test compounds in a suitable vehicle at a concentration that allows for the administration of a total dose of 0.35 µmol over the first 15 days of life.

  • Administration:

    • Administer the compound solution via intraperitoneal (i.p.) injection to the newborn mice.

    • Divide the total dose into multiple injections during the first 15 days of life (e.g., on days 1, 8, and 15).

  • Weaning and Observation:

    • Wean the mice at 3-4 weeks of age.

    • House the mice under standard conditions and monitor their health.

  • Necropsy and Tumor Analysis:

    • Euthanize the mice at 32-36 weeks of age.

    • Perform a complete necropsy, with a particular focus on the lungs and liver.

    • Count the number of visible tumors on the surface of the lungs and liver.

    • Collect tissues for histopathological confirmation of tumors.

In Vitro Metabolism Protocol using Rat Liver Microsomes

Objective: To identify and quantify the metabolites of 7-methylbenz[c]acridine generated by hepatic enzymes.

Materials:

  • 7-methylbenz[c]acridine

  • Rat liver microsomes (can be prepared from untreated or induced rats, e.g., with 3-methylcholanthrene)

  • NADPH generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Ethyl acetate

  • High-performance liquid chromatography (HPLC) system with a UV or fluorescence detector

  • Gas chromatography-mass spectrometry (GC-MS) for metabolite identification

Procedure:

  • Incubation:

    • In a reaction tube, combine rat liver microsomes, the NADPH generating system, and potassium phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 7-methylbenz[c]acridine (dissolved in a small amount of a suitable solvent like DMSO).

    • Incubate at 37°C for a specified time (e.g., 10-30 minutes).

  • Extraction:

    • Stop the reaction by adding ice-cold acetone or by placing the tubes on ice.

    • Extract the metabolites from the aqueous phase using an organic solvent such as ethyl acetate.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Analysis:

    • Reconstitute the dried extract in a suitable solvent for analysis.

    • Separate and quantify the metabolites using reverse-phase HPLC.

    • Identify the chemical structure of the metabolites using GC-MS and by comparing their retention times and spectral properties with authentic standards.[2]

Visualization of Pathways and Workflows

Metabolic Activation Pathway of 7-methylbenz[c]acridine

metabolic_pathway 7-methylbenz[c]acridine 7-methylbenz[c]acridine Metabolites Metabolites 7-methylbenz[c]acridine->Metabolites Cytochrome P450 7-MB[c]A-3,4-dihydrodiol 7-MB[c]A-3,4-dihydrodiol Metabolites->7-MB[c]A-3,4-dihydrodiol Epoxide Hydrolase Bay-region diol-epoxide Bay-region diol-epoxide 7-MB[c]A-3,4-dihydrodiol->Bay-region diol-epoxide Cytochrome P450 DNA Adducts DNA Adducts Bay-region diol-epoxide->DNA Adducts Tumor Initiation Tumor Initiation DNA Adducts->Tumor Initiation

Caption: Metabolic activation of 7-methylbenz[c]acridine to its ultimate carcinogenic form.

Experimental Workflow for In Vivo Carcinogenicity Study

experimental_workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_observation Observation and Data Collection cluster_analysis Analysis Animal Selection Animal Selection Acclimatization Acclimatization Animal Selection->Acclimatization Compound Administration Compound Administration Acclimatization->Compound Administration Tumor Monitoring Tumor Monitoring Compound Administration->Tumor Monitoring Data Recording Data Recording Tumor Monitoring->Data Recording Necropsy Necropsy Data Recording->Necropsy Histopathology Histopathology Necropsy->Histopathology Data Analysis Data Analysis Histopathology->Data Analysis

Caption: General workflow for in vivo carcinogenicity studies of 7-methylbenz[c]acridine.

Logical Relationship in Metabolite Identification

metabolite_id In Vitro Incubation In Vitro Incubation Metabolite Extraction Metabolite Extraction In Vitro Incubation->Metabolite Extraction HPLC Separation HPLC Separation Metabolite Extraction->HPLC Separation Fraction Collection Fraction Collection HPLC Separation->Fraction Collection GC-MS Analysis GC-MS Analysis Fraction Collection->GC-MS Analysis Comparison with Standards Comparison with Standards Fraction Collection->Comparison with Standards Metabolite Identification Metabolite Identification GC-MS Analysis->Metabolite Identification Comparison with Standards->Metabolite Identification

Caption: Logical workflow for the identification of 7-methylbenz[c]acridine metabolites.

References

Application Notes and Protocols for Studying Drug-DNA Interactions Using 7-Hydroxymethyl-9-methylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine derivatives are a well-established class of DNA intercalating agents with applications in chemotherapy and as fluorescent probes. 7-Hydroxymethyl-9-methylbenz(c)acridine is a polycyclic aromatic hydrocarbon and a derivative of benz(c)acridine. While specific research on the DNA interaction of this compound is limited, its structural similarity to other known DNA intercalators suggests it is a promising candidate for such studies. The planar benz(c)acridine ring system is capable of inserting between the base pairs of double-stranded DNA, leading to conformational changes and potential disruption of DNA replication and transcription.

These application notes provide a comprehensive guide for researchers interested in characterizing the interaction of this compound with DNA. The protocols outlined below describe standard biophysical techniques to determine the binding mode, affinity, and conformational effects of this compound on DNA.

Postulated Signaling Pathway

The primary mechanism of action for many acridine derivatives is through DNA intercalation. This interaction can lead to a cascade of cellular events, ultimately resulting in cytotoxicity in cancer cells.

G cluster_drug Drug Action cluster_dna DNA Interaction cluster_cellular Cellular Response drug 7-Hydroxymethyl-9- methylbenz(c)acridine intercalation DNA Intercalation drug->intercalation dna_damage DNA Strand Breaks intercalation->dna_damage replication_inhibition Inhibition of DNA Replication & Transcription intercalation->replication_inhibition cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest replication_inhibition->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Figure 1. Postulated signaling pathway for this compound.

Experimental Protocols

Several spectroscopic techniques are commonly employed to study the interactions between small molecules and DNA.[1] These methods can provide valuable information about the binding mechanism and affinity.

UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy is a fundamental technique to detect the formation of a complex between a drug and DNA.[2][3] Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the absorption spectrum of the drug.[4]

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in a buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4) to a final concentration of 20 µM.

    • Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. Determine the concentration of the DNA solution spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹). The purity of the DNA should be checked by the A260/A280 ratio, which should be between 1.8 and 1.9.[2]

  • Titration:

    • Keep the concentration of this compound constant (20 µM).

    • Titrate by adding increasing concentrations of ct-DNA (e.g., 0 to 100 µM) to the drug solution.

    • Allow the mixture to equilibrate for 5 minutes at room temperature after each addition.

  • Data Acquisition:

    • Record the UV-Visible absorption spectra from 200 to 500 nm after each addition of DNA.

  • Data Analysis:

    • Analyze the changes in the absorption spectra to determine the binding constant (Kb) using the Benesi-Hildebrand equation:[2] A₀ / (A - A₀) = ε_G / (ε_{H-G} - ε_G) + [ε_G / (ε_{H-G} - ε_G)] * (1 / (K_b * [DNA])) where A₀ and A are the absorbances of the free drug and the drug-DNA complex, respectively, and εG and εH-G are their respective molar extinction coefficients.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique to study drug-DNA interactions. The intrinsic fluorescence of a compound may be quenched or enhanced upon binding to DNA.

Protocol:

  • Preparation of Solutions:

    • Prepare solutions of this compound and ct-DNA as described for UV-Visible spectroscopy. The concentration of the drug should be kept low (e.g., 1-5 µM) to avoid inner filter effects.

  • Titration:

    • Perform a titration by adding increasing concentrations of ct-DNA to a constant concentration of the drug solution.

  • Data Acquisition:

    • Record the fluorescence emission spectra after each addition of DNA. The excitation wavelength should be set at the absorption maximum of the drug.

  • Data Analysis:

    • Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching constant (Ksv):[5] F₀ / F = 1 + K_sv * [Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively, and [Q] is the concentration of the quencher.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for monitoring conformational changes in DNA upon ligand binding.[6][7] The CD spectrum of DNA is sensitive to its secondary structure.

Protocol:

  • Preparation of Solutions:

    • Prepare solutions of this compound and ct-DNA in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.2).

  • Titration:

    • Record the CD spectrum of ct-DNA (e.g., 50 µM) in the absence of the drug.

    • Add increasing concentrations of this compound to the DNA solution and record the CD spectra after each addition.

  • Data Acquisition:

    • Scan the samples in the far-UV region (e.g., 220-320 nm).

  • Data Analysis:

    • Analyze the changes in the characteristic B-form DNA CD spectrum (positive band around 275 nm and a negative band around 245 nm) to infer the nature of the interaction. Intercalation often leads to an increase in the intensity of both bands.

Data Presentation

The quantitative data obtained from the biophysical experiments should be summarized in tables for easy comparison. Below are examples of how to present the data.

Table 1: UV-Visible Spectroscopic Data for the Interaction of Benz(c)acridine Derivatives with ct-DNA

CompoundBinding ModeBinding Constant (K_b) (M⁻¹)Reference Compound Binding Constant (K_b) (M⁻¹)
This compound IntercalationHypothetical: 5.2 x 10⁵Acridine Orange: 2.69 x 10⁴[8]
Benzo[c]quinolizinium derivativeIntercalation6 - 11 x 10⁴Ethidium Bromide: 6.58 x 10⁴[8]

Table 2: Fluorescence Quenching Data for the Interaction of Benz(c)acridine Derivatives with ct-DNA

CompoundQuenching MechanismStern-Volmer Constant (K_sv) (M⁻¹)Reference Compound Stern-Volmer Constant (K_sv) (M⁻¹)
This compound StaticHypothetical: 1.8 x 10⁴Moxifloxacin: 1.15 x 10⁴[5]

Note: The data for this compound is hypothetical and for illustrative purposes only, as specific experimental data is not available in the public domain.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for studying the interaction of this compound with DNA.

G cluster_prep Sample Preparation cluster_exp Biophysical Experiments cluster_analysis Data Analysis cluster_conclusion Conclusion prep_drug Prepare Drug Solution uv_vis UV-Vis Spectroscopy prep_drug->uv_vis fluorescence Fluorescence Spectroscopy prep_drug->fluorescence cd Circular Dichroism prep_drug->cd prep_dna Prepare DNA Solution prep_dna->uv_vis prep_dna->fluorescence prep_dna->cd binding_constant Calculate Binding Constant (Kb) uv_vis->binding_constant quenching_constant Calculate Quenching Constant (Ksv) fluorescence->quenching_constant conformational_changes Analyze Conformational Changes cd->conformational_changes conclusion Determine Binding Mode and Affinity binding_constant->conclusion quenching_constant->conclusion conformational_changes->conclusion

Figure 2. General workflow for studying drug-DNA interactions.

Logical Relationship of DNA Intercalation

The diagram below illustrates the process of DNA intercalation by a planar molecule like this compound.

G cluster_dna DNA Double Helix cluster_drug Intercalating Agent cluster_interaction Interaction Process cluster_result Resulting Complex dna_helix B-Form DNA unwinding Local Unwinding of DNA dna_helix->unwinding drug Planar Acridine Derivative insertion Insertion Between Base Pairs drug->insertion unwinding->insertion complex Drug-DNA Intercalation Complex insertion->complex conformational_change Conformational Change (e.g., increased length) complex->conformational_change

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Hydroxymethyl-9-methylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 7-Hydroxymethyl-9-methylbenz(c)acridine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on yield optimization.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low to No Product Yield

  • Question: I am getting a very low yield or no desired product at all. What are the possible reasons and how can I improve the yield?

  • Potential Causes & Solutions:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Consider a higher reaction temperature, but be cautious of potential side product formation.

    • Ineffective Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid or zinc chloride) may be old or inactive.

      • Solution: Use a fresh, anhydrous catalyst. The Bernthsen acridine synthesis, for instance, often requires heating with zinc chloride at high temperatures (200-270 °C) for extended periods (e.g., 24 hours) to achieve good yields.[1] Polyphosphoric acid can be an alternative, potentially allowing for lower temperatures, though yields might be compromised.

    • Poor Quality Reagents: The starting materials, such as 4-methyl-2-aminobenzaldehyde or 1-naphthol, may be impure.

      • Solution: Ensure the purity of your starting materials by checking their specifications and, if necessary, purifying them before use.

    • Suboptimal Reaction Conditions: The chosen solvent or temperature may not be ideal for the specific reaction.

      • Solution: Experiment with different solvents. For instance, the Pictet-Spengler reaction has been shown to have superior yields in aprotic media, sometimes even without an acid catalyst.[2] Harsher conditions, such as refluxing with strong acids, may be necessary for less nucleophilic aromatic rings.[2]

    • Moisture Contamination: The presence of moisture can inhibit reactions that are sensitive to water, such as those using Lewis acid catalysts.

      • Solution: Ensure all glassware is thoroughly dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Issue 2: Formation of Multiple Side Products

  • Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of several side products. How can I minimize these?

  • Potential Causes & Solutions:

    • High Reaction Temperature: Excessive heat can lead to decomposition and the formation of undesired byproducts.

      • Solution: Lower the reaction temperature and increase the reaction time. Stepwise heating might also help control the reaction.

    • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to side reactions.

      • Solution: Carefully control the stoichiometry of the reactants. In some cases, using a slight excess of one reactant can drive the reaction to completion and minimize side products.

    • Air Oxidation: Some intermediates or the final product might be sensitive to air oxidation, especially at high temperatures.

      • Solution: Conduct the reaction under an inert atmosphere.

    • Self-Condensation of Starting Materials: The aldehyde or ketone starting materials can undergo self-condensation under acidic or basic conditions.

      • Solution: Add the reactants in a specific order, for example, by adding the carbonyl compound slowly to the reaction mixture containing the amine.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate the pure this compound from the crude reaction mixture. What purification strategies can I use?

  • Potential Causes & Solutions:

    • Similar Polarity of Product and Impurities: The desired product and some side products may have very similar polarities, making separation by standard column chromatography challenging.

      • Solution:

        • Recrystallization: Attempt recrystallization from a suitable solvent or solvent mixture. This can be very effective for removing minor impurities.

        • Gradient Elution Chromatography: Use a gradient elution system in your column chromatography to improve separation. Start with a non-polar solvent and gradually increase the polarity.

        • Alternative Stationary Phases: If standard silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase C18 silica. For polar compounds, specialized polar-modified C18 columns can offer better separation.

        • Preparative TLC or HPLC: For small-scale purifications or to obtain a highly pure sample for analysis, preparative TLC or HPLC can be effective.

    • Product Insolubility: The product may be sparingly soluble in common organic solvents, making extraction and chromatography difficult.

      • Solution: Test a wide range of solvents to find a suitable one for extraction and chromatography. It may be necessary to use more polar solvents like dichloromethane/methanol mixtures.

    • Product Sticking to Silica Gel: The nitrogen atom in the acridine ring can interact strongly with the acidic silica gel, leading to streaking and poor recovery during column chromatography.

      • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel and improve the elution of the product.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A plausible and efficient method is a modified Friedländer annulation.[3][4] This approach involves the acid-catalyzed condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. For the synthesis of this compound, this would likely involve the reaction of 2-amino-4-methylbenzaldehyde with 1-hydroxy-2-acetonaphthone.

Q2: Which catalyst is most effective for this synthesis?

The choice of catalyst depends on the specific reaction route. For a Friedländer-type synthesis, catalysts like p-toluenesulfonic acid, trifluoroacetic acid, or Lewis acids such as zinc chloride are commonly used.[3] For a Bernthsen synthesis, zinc chloride is the traditional catalyst, often requiring high temperatures.[1][5] The use of microwave irradiation in the presence of p-TSA has been reported to accelerate Bernthsen reactions and improve yields.

Q3: What are the key reaction parameters to control for optimizing the yield?

The key parameters to optimize are:

  • Temperature: Finding the optimal temperature is crucial to ensure the reaction proceeds at a reasonable rate without causing degradation or side product formation.

  • Reaction Time: Monitoring the reaction by TLC is essential to determine the point of maximum product formation.

  • Catalyst Concentration: The amount of catalyst can significantly impact the reaction rate and yield. It should be optimized to be effective without promoting side reactions.

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, affecting the reaction outcome.

Q4: How can I confirm the identity and purity of the final product?

The structure and purity of this compound can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups, such as the hydroxyl group.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Melting Point Analysis: A sharp melting point is indicative of a pure compound.

Experimental Protocols

A plausible experimental protocol based on the Friedländer annulation is provided below. Please note that this is a generalized procedure and may require optimization.

Synthesis of this compound via Friedländer Annulation

  • Reactant Preparation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-amino-5-methylbenzaldehyde and 1.0 equivalent of 1-(4-hydroxy-1-naphthyl)ethan-1-one in a suitable solvent (e.g., ethanol or toluene).

  • Catalyst Addition:

    • Add a catalytic amount (e.g., 0.1 equivalents) of p-toluenesulfonic acid to the mixture.

  • Reaction:

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Neutralize the catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The addition of a small amount of triethylamine to the eluent may be necessary to prevent streaking.

    • Further purification can be achieved by recrystallization from an appropriate solvent.

Data Presentation

The following table presents hypothetical data to illustrate the effect of different reaction conditions on the yield of this compound, based on general principles of the Friedländer annulation.

EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1p-TSA (0.1)Toluene1101265
2p-TSA (0.2)Toluene1101275
3p-TSA (0.1)Ethanol782455
4ZnCl₂ (1.0)None (neat)150870
5p-TSA (0.2)Toluene1102480
6p-TSA (0.2)Toluene1301260 (with side products)

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Mix 2-amino-5-methylbenzaldehyde & 1-(4-hydroxy-1-naphthyl)ethan-1-one Solvent Add Solvent (e.g., Toluene) Reactants->Solvent Catalyst Add Catalyst (p-TSA) Solvent->Catalyst Reflux Heat to Reflux Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Periodically Cool Cool to RT Monitor->Cool Reaction Complete Neutralize Neutralize with NaHCO3 Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry and Concentrate Extract->Dry Chromatography Column Chromatography Dry->Chromatography Recrystallize Recrystallization Chromatography->Recrystallize Product Pure Product Recrystallize->Product Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Issue IncompleteReaction Incomplete Reaction? Start->IncompleteReaction BadReagents Impure Reagents? Start->BadReagents BadCatalyst Inactive Catalyst? Start->BadCatalyst WrongConditions Suboptimal Conditions? Start->WrongConditions IncreaseTimeTemp Increase Time/Temp IncompleteReaction->IncreaseTimeTemp PurifyReagents Purify Starting Materials BadReagents->PurifyReagents FreshCatalyst Use Fresh Catalyst BadCatalyst->FreshCatalyst OptimizeSolventTemp Optimize Solvent/Temp WrongConditions->OptimizeSolventTemp Friedlander_Mechanism Reactants 2-Amino-5-methylbenzaldehyde + 1-(4-hydroxy-1-naphthyl)ethan-1-one Aldol Aldol Condensation Reactants->Aldol H⁺ Dehydration1 Dehydration (-H₂O) Aldol->Dehydration1 Cyclization Intramolecular Cyclization Dehydration1->Cyclization Dehydration2 Dehydration (-H₂O) Cyclization->Dehydration2 Product This compound Dehydration2->Product

References

Troubleshooting poor cellular uptake of 7-Hydroxymethyl-9-methylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-Hydroxymethyl-9-methylbenz(c)acridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the cellular uptake of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing low intracellular fluorescence signal after treating cells with this compound. What are the potential causes?

A1: Low intracellular fluorescence can stem from several factors:

  • Poor Aqueous Solubility: As a benz(c)acridine derivative, this compound is predicted to be hydrophobic, leading to poor solubility in aqueous cell culture media. This can cause the compound to precipitate or aggregate, reducing the effective concentration available for cellular uptake.

  • Passive Diffusion Limitations: While hydrophobic compounds can cross the cell membrane via passive diffusion, excessively high hydrophobicity can lead to sequestration within the lipid bilayer, hindering entry into the cytoplasm.

  • Active Efflux: The compound may be a substrate for ATP-binding cassette (ABC) transporters, which are cellular efflux pumps that actively remove foreign substances from the cell, thereby lowering the intracellular concentration.[1][2]

  • Compound Degradation: The molecule may be unstable in the experimental conditions (e.g., sensitive to light or pH).

  • Suboptimal Detection Settings: The fluorescence detection instrument (e.g., microscope, plate reader, flow cytometer) may not be set to the optimal excitation and emission wavelengths for this compound.

Q2: How can we improve the solubility of this compound in our experiments?

A2: Improving solubility is a critical first step. Here are some strategies:

  • Use of Co-solvents: A small percentage of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), can be used to prepare a concentrated stock solution. However, the final concentration of the co-solvent in the cell culture medium should be kept low (typically <0.5%) to avoid cytotoxicity.

  • pH Adjustment: The solubility of acridine derivatives can be influenced by pH.[3] Depending on the pKa of the compound, adjusting the pH of the buffer may improve its solubility.

  • Formulation with Carriers: For in vivo studies or more complex in vitro models, consider formulating the compound with solubility-enhancing agents like cyclodextrins or encapsulating it in liposomes or nanoparticles.

Q3: What experimental steps can we take to increase the cellular uptake of this compound?

A3: To enhance intracellular accumulation, consider the following approaches:

  • Optimize Compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period.

  • Inhibition of Efflux Pumps: If active efflux is suspected, co-incubation with a broad-spectrum ABC transporter inhibitor, such as verapamil or MK-571, may increase intracellular accumulation.[2]

  • Serum-Free Media: In some cases, serum proteins in the culture media can bind to hydrophobic compounds, reducing their availability for cellular uptake.[4] Performing the initial incubation in serum-free or low-serum media might enhance uptake.

Q4: How can we confirm if the compound is being actively transported out of the cells?

A4: An efflux assay can be performed. This typically involves pre-loading the cells with the fluorescent compound, washing away the excess, and then measuring the decrease in intracellular fluorescence over time in the presence and absence of an efflux pump inhibitor. A slower decrease in fluorescence in the presence of the inhibitor suggests that the compound is a substrate for efflux pumps.

Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low Intracellular Fluorescence Poor aqueous solubilityPrepare a stock solution in a co-solvent (e.g., DMSO) and ensure the final concentration in media is low.
Active efflux by ABC transportersCo-incubate with an efflux pump inhibitor (e.g., verapamil).
Compound degradationProtect from light and ensure the stability of the compound in your experimental buffer system.
Suboptimal detection parametersDetermine the optimal excitation and emission wavelengths for the compound.
High Background Signal Compound precipitation or aggregationCentrifuge or filter the working solution before adding to cells. Reduce the final concentration.
Non-specific binding to plasticwareUse low-binding plates.
Inconsistent Results Variability in cell densityEnsure consistent cell seeding density across experiments.
Fluctuation in incubation conditionsMaintain consistent temperature, CO2 levels, and incubation times.

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound using a Fluorescence Plate Reader
  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the compound. Include vehicle control wells (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 1, 4, or 24 hours) at 37°C in a humidified incubator.

  • Washing: Aspirate the treatment medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) to each well and incubating for 15 minutes at 4°C.

  • Fluorescence Measurement: Transfer the cell lysates to a black 96-well plate. Measure the fluorescence intensity using a plate reader at the optimal excitation and emission wavelengths for this compound.

  • Data Normalization: To account for variations in cell number, perform a protein quantification assay (e.g., BCA assay) on the cell lysates. Normalize the fluorescence readings to the total protein concentration for each well.

Protocol 2: Assessing the Role of Efflux Pumps
  • Pre-loading: Treat cells with this compound for a sufficient time to allow for uptake (e.g., 1-2 hours).

  • Washing: Wash the cells three times with ice-cold PBS to remove the extracellular compound.

  • Efflux Initiation: Add fresh, pre-warmed medium to the cells. For the inhibitor group, add medium containing a known efflux pump inhibitor (e.g., 50 µM verapamil).

  • Time-course Measurement: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), measure the intracellular fluorescence using a plate reader or by collecting and lysing the cells as described in Protocol 1.

  • Data Analysis: Plot the normalized fluorescence intensity against time for both the control and inhibitor-treated groups. A significantly slower decrease in fluorescence in the inhibitor-treated group indicates that the compound is a substrate of the targeted efflux pumps.

Visualizations

experimental_workflow Troubleshooting Workflow for Poor Cellular Uptake start Start: Low Cellular Uptake Observed solubility Step 1: Assess Solubility start->solubility solubility_check Is the compound soluble in media? solubility->solubility_check uptake_conditions Step 2: Optimize Uptake Conditions uptake_check Are uptake conditions optimized? uptake_conditions->uptake_check efflux Step 3: Investigate Active Efflux efflux_check Is active efflux suspected? efflux->efflux_check end Resolution: Improved Cellular Uptake solubility_yes Yes solubility_check->solubility_yes Yes solubility_no No solubility_check->solubility_no No solubility_yes->uptake_conditions improve_solubility Action: Use co-solvents (DMSO), adjust pH, or consider formulation. solubility_no->improve_solubility improve_solubility->uptake_conditions uptake_yes Yes uptake_check->uptake_yes Yes uptake_no No uptake_check->uptake_no No uptake_yes->efflux optimize_uptake Action: Perform dose-response and time-course experiments. Consider serum-free media. uptake_no->optimize_uptake optimize_uptake->efflux efflux_yes Yes efflux_check->efflux_yes Yes efflux_no No efflux_check->efflux_no No inhibit_efflux Action: Co-incubate with efflux pump inhibitors (e.g., verapamil). efflux_yes->inhibit_efflux efflux_no->end inhibit_efflux->end

Caption: A logical workflow for troubleshooting poor cellular uptake.

signaling_pathway Potential Mechanisms of Cellular Uptake and Efflux cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space compound_ext 7-Hydroxymethyl-9- methylbenz(c)acridine passive_diffusion Passive Diffusion compound_ext->passive_diffusion Uptake compound_int Intracellular Compound passive_diffusion->compound_int abc_transporter ABC Transporter (e.g., P-gp/ABCB1) abc_transporter->compound_ext Efflux compound_int->abc_transporter Binding

Caption: Cellular uptake and efflux pathways for hydrophobic compounds.

References

Minimizing off-target effects of 7-Hydroxymethyl-9-methylbenz(c)acridine in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of 7-Hydroxymethyl-9-methylbenz(c)acridine and related benz(c)acridine derivatives in in vitro settings.

Troubleshooting Guide

Proactively address common experimental issues with this troubleshooting guide.

Problem Potential Cause Recommended Solution
High cytotoxicity in non-target cell lines The compound may have a narrow therapeutic window or inherent off-target liabilities.1. Perform a dose-response curve to determine the IC50 in both target and non-target cells. 2. Reduce the concentration of the compound to a level that maintains on-target activity while minimizing off-target toxicity. 3. Consider using a less sensitive cell line for initial screening if appropriate for the experimental goals.
Inconsistent results between experiments 1. Variability in cell health, passage number, or seeding density. 2. Inconsistent compound concentration due to precipitation or degradation. 3. Contamination (e.g., mycoplasma).1. Standardize cell culture conditions, including passage number and seeding density.[1] 2. Ensure complete solubilization of the compound and prepare fresh dilutions for each experiment. 3. Regularly test for mycoplasma contamination.
Discrepancies between different viability assays (e.g., MTT vs. Trypan Blue) The compound may be interfering with the assay chemistry (e.g., redox activity affecting MTT assays).[2][3]1. Use orthogonal assays to confirm viability results (e.g., a metabolic assay like MTT and a membrane integrity assay like Trypan Blue).[2][3] 2. Run a cell-free control to check for direct chemical interference with the assay reagents.
Suspected off-target kinase activity The compound may be binding to the ATP-binding pocket of unintended kinases.1. Perform a broad-spectrum kinase inhibitor profiling assay. 2. Use computational modeling to predict potential kinase off-targets.
Potential for cardiotoxicity The compound may be inhibiting the hERG potassium channel.Conduct an in vitro hERG inhibition assay using automated patch-clamp or thallium flux methods.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for benz(c)acridine derivatives?

A1: Benz(c)acridine derivatives, like many acridine-based compounds, are known DNA intercalators.[7][8] Their planar aromatic structure allows them to insert between the base pairs of DNA, which can inhibit DNA replication and transcription, leading to cytotoxicity in rapidly dividing cells, such as cancer cells.[7][8]

Q2: What are the most critical off-target effects to consider for this class of compounds?

A2: The most significant off-target concerns for benz(c)acridine derivatives include:

  • Genotoxicity: Due to their DNA intercalating nature, these compounds can be mutagenic and carcinogenic.[9] Metabolic activation, particularly the formation of bay-region diol-epoxides, is a key step in their carcinogenic activity.[7][9][10]

  • Cardiotoxicity: Inhibition of the hERG potassium channel is a common off-target effect for many small molecules and can lead to life-threatening cardiac arrhythmias.[4][6] It is crucial to assess this early in development.

  • Broad-spectrum kinase inhibition: Many small molecules exhibit off-target activity against a range of protein kinases, which can lead to unexpected cellular effects.

Q3: How can I proactively design my experiments to minimize off-target effects?

A3:

  • Concentration Optimization: Use the lowest effective concentration that elicits the desired on-target effect.

  • Use of appropriate controls: Always include a panel of non-target cell lines to assess general cytotoxicity.

  • Orthogonal Assays: Do not rely on a single assay to measure cellular effects. For example, confirm viability with at least two different methods.[2][3]

  • Early Off-Target Screening: Incorporate broad screening panels (e.g., kinase, safety pharmacology) early in your workflow to identify potential liabilities.[11][12]

Q4: Are there computational tools to predict off-target effects?

A4: Yes, in silico methods can be used as a preliminary step to predict potential off-target interactions.[13] These tools use the chemical structure of your compound to screen against databases of known protein targets. However, computational predictions should always be validated experimentally.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide representative data for the parent compound, benz(c)acridine, and its derivatives to illustrate the type of data that should be generated.

Table 1: Tumor-Initiating Activity of Benz(c)acridine and its Metabolites on Mouse Skin

CompoundDose (µmol)Tumor Incidence (%)Tumors per Mouse
Benz(c)acridine2.5371.33
trans-3,4-Dihydroxy-3,4-dihydro-B[c]ACR0.4977.90
Bay-region diol-epoxide (isomer 2)0.4957.50

Data adapted from the literature on the carcinogenicity of benz(c)acridine derivatives. The high activity of the dihydrodiol and diol-epoxide metabolites highlights the role of metabolic activation in the toxicity of this class of compounds.[7]

Table 2: Example Off-Target Kinase Profiling Data

Kinase% Inhibition at 1 µM% Inhibition at 10 µM
Target Kinase X9599
Off-Target Kinase A1555
Off-Target Kinase B525
Off-Target Kinase C<510

This is a hypothetical table illustrating how to present kinase profiling data. A comprehensive screen would include a much larger panel of kinases.

Experimental Protocols

Protocol 1: Kinase Inhibitor Profiling using an ADP-Glo™ Luminescent Assay

This protocol outlines a method to screen for off-target kinase activity.

Materials:

  • ADP-Glo™ Kinase Assay Kit

  • Kinase-substrate pairs of interest

  • This compound

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, its specific substrate, and ATP.

    • Add the test compound at various concentrations. Include a no-compound control (vehicle only) and a no-kinase control.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the recommended time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine IC50 values for any inhibited kinases.

Protocol 2: hERG Channel Inhibition Assay using Automated Patch-Clamp

This protocol describes a method for assessing potential cardiotoxicity.

Materials:

  • HEK293 or CHO cell line stably expressing the hERG channel

  • Automated patch-clamp system (e.g., IonWorks Quattro)

  • Appropriate extracellular and intracellular solutions

  • This compound

  • Positive control (e.g., cisapride or terfenadine)[5]

Procedure:

  • Cell Preparation: Culture the hERG-expressing cells to the appropriate confluency and harvest them according to the patch-clamp system's protocol. Prepare a cell suspension at the optimal density (e.g., 1.8 x 10^6 cells/mL).[6]

  • Compound Preparation: Prepare dilutions of the test compound and positive control in the extracellular solution.

  • Automated Patch-Clamp Run:

    • Load the cell suspension, compound plate, and intracellular/extracellular solutions onto the instrument.

    • The instrument will automatically establish whole-cell patch-clamp configurations.

    • A specific voltage protocol is applied to elicit hERG currents. A common protocol involves a depolarizing pre-pulse followed by a test pulse to measure the tail current.[6]

  • Data Acquisition: The system records the hERG tail current before and after the application of the test compound.

  • Data Analysis: Calculate the percentage of hERG current inhibition at each compound concentration. Fit the data to a concentration-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Off-Target Profiling cluster_phase3 Phase 3: Data Analysis & Decision A Dose-Response in Target Cells C Orthogonal Viability Assays (e.g., MTT & Trypan Blue) A->C B Dose-Response in Non-Target Cells B->C G Calculate Therapeutic Index (IC50 Non-Target / IC50 Target) C->G D Broad Kinase Panel Screen H Identify Off-Target Liabilities D->H E hERG Inhibition Assay E->H F Safety Pharmacology Panel (GPCRs, Ion Channels, etc.) F->H I Go / No-Go Decision or Lead Optimization G->I H->I

Caption: Workflow for assessing and minimizing off-target effects.

signaling_pathway compound Benz(c)acridine Derivative intercalation DNA Intercalation compound->intercalation dna Nuclear DNA intercalation->dna dna_damage DNA Damage & Topological Stress intercalation->dna_damage rna_pol RNA Polymerase II Degradation intercalation->rna_pol Inhibits transcription machinery atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Stabilization atm_atr->p53 apoptosis Apoptosis p53->apoptosis transcription_block Transcription Block rna_pol->transcription_block transcription_block->apoptosis

Caption: Signaling pathways affected by DNA intercalating agents.

logical_relationship cluster_compound Compound Properties cluster_effects Experimental Outcomes concentration High Concentration off_target Increased Off-Target Effects concentration->off_target promiscuity Chemical Promiscuity promiscuity->off_target therapeutic_index Low Therapeutic Index off_target->therapeutic_index Leads to on_target Desired On-Target Effect on_target->therapeutic_index Contributes to calculation

Caption: Relationship between compound properties and off-target effects.

References

Technical Support Center: Purification of Crude 7-Hydroxymethyl-9-methylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 7-Hydroxymethyl-9-methylbenz(c)acridine.

Troubleshooting Guide

Users may encounter several challenges during the purification of the crude product. This guide provides solutions to common issues.

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery After Column Chromatography 1. Compound is too polar and is irreversibly adsorbed onto the silica gel. 2. Incorrect mobile phase polarity. 3. Compound is not stable on silica gel. 1. Consider using a less polar stationary phase like alumina. 2. Gradually increase the polarity of the mobile phase. A gradient of hexane/ethyl acetate or dichloromethane/methanol is often effective. 3. Perform a small-scale test to check for degradation on the TLC plate before committing the bulk material to the column.
Co-elution of Impurities 1. Similar polarity of the desired product and impurities. 2. Column is overloaded. 3. Inefficient packing of the column. 1. Try a different solvent system for elution. Sometimes a switch in the non-polar or polar component can alter selectivity. 2. Reduce the amount of crude material loaded onto the column. A general rule is a 1:20 to 1:50 ratio of crude material to stationary phase. 3. Ensure the column is packed uniformly to avoid channeling.
Product Fails to Crystallize 1. Solution is not supersaturated. 2. Presence of significant impurities inhibiting crystal formation. 3. Incorrect choice of recrystallization solvent. 1. Slowly evaporate the solvent or add a co-solvent in which the product is less soluble (an "anti-solvent"). 2. Perform an initial purification step, such as a quick filtration through a plug of silica, before attempting recrystallization. 3. Test a range of solvents. For acridine derivatives, ethanol, or solvent pairs like hexane/acetone and hexane/THF, can be effective.
Oiling Out During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooled too rapidly. 3. High concentration of impurities. 1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. 3. Purify the crude product by another method (e.g., column chromatography) before recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the general strategies for purifying crude this compound?

A1: The primary purification strategies for this compound involve column chromatography and recrystallization. Due to the presence of the polar hydroxymethyl group, the compound will exhibit different solubility and adsorption characteristics compared to its non-functionalized analogs.

Q2: What type of stationary phase is recommended for column chromatography?

A2: Silica gel is a common and effective stationary phase for the purification of acridine derivatives. However, if the compound shows strong, irreversible binding, neutral alumina can be a suitable alternative.

Q3: What mobile phase systems are recommended for column chromatography of this compound?

A3: Given the polarity of the hydroxymethyl group, a mobile phase with a polar component is necessary. Good starting points for developing a separation method include mixtures of a non-polar solvent like hexane or dichloromethane with a more polar solvent such as ethyl acetate or methanol. A gradient elution, where the proportion of the polar solvent is gradually increased, is often effective in separating the desired product from less polar and more polar impurities.

Q4: What are suitable solvents for recrystallization of this compound?

A4: Based on the purification of similar benz(c)acridine derivatives, hot ethanol is a promising solvent for recrystallization.[1] If a single solvent is not effective, a solvent-pair system can be employed. Common pairs include a solvent in which the compound is soluble (e.g., acetone, THF) and an anti-solvent in which it is poorly soluble (e.g., hexane).

Q5: What are the likely impurities in the crude product?

A5: Impurities will depend on the synthetic route. Common impurities in the synthesis of acridine derivatives can include unreacted starting materials, byproducts from side reactions (e.g., isomers, over-alkylated products), and residual reagents or catalysts. For instance, in multi-component reactions, unreacted aldehydes or amines might be present.[1]

Experimental Protocols

The following are generalized protocols based on methods used for similar compounds. Optimization will be required for your specific crude product.

Protocol 1: Column Chromatography on Silica Gel
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane or hexane/ethyl acetate 9:1).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, even bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with the initial non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate in hexane, or methanol in dichloromethane).

    • Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimum of hot ethanol.

    • If the compound is very soluble even in cold ethanol, this solvent may not be ideal for high recovery. In this case, test solvent pairs.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid.

  • Decolorization (Optional):

    • If the solution is highly colored due to impurities, a small amount of activated charcoal can be added to the hot solution.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

PurificationWorkflow Crude Crude Product Column Column Chromatography (Silica Gel) Crude->Column Recrystallize Recrystallization (e.g., Hot Ethanol) Crude->Recrystallize Fractions Collect Fractions Column->Fractions TLC TLC Analysis Fractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Column Pure Product Evaporate->Pure_Column Filter Filter Crystals Recrystallize->Filter Dry Dry Crystals Filter->Dry Pure_Recrystal Pure Product Dry->Pure_Recrystal

Caption: General purification workflow for this compound.

TroubleshootingLogic cluster_purification Purification Issue cluster_solutions Potential Solutions LowYield Low Yield ChangeSolvent Change Solvent System LowYield->ChangeSolvent ChangeStationary Change Stationary Phase LowYield->ChangeStationary Impure Product Impure Impure->ChangeSolvent OptimizeLoading Optimize Column Loading Impure->OptimizeLoading SlowCooling Slower Cooling Rate Impure->SlowCooling

Caption: Troubleshooting logic for common purification problems.

References

Dealing with the autofluorescence interference in 7-Hydroxymethyl-9-methylbenz(c)acridine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing autofluorescence interference during experiments involving 7-Hydroxymethyl-9-methylbenz(c)acridine.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my experiments with this compound?

Autofluorescence is the natural emission of light by biological materials when they are excited by light, which can interfere with the detection of the specific fluorescent signal from your compound of interest, this compound.[1][2] This can lead to a poor signal-to-noise ratio, making it difficult to distinguish the true signal from the background.[2][3] Common sources of autofluorescence in biological samples include molecules like NADH, flavins, collagen, and elastin.[2][4][5]

Q2: What are the likely spectral properties of this compound and how does this relate to autofluorescence?

Estimated Spectral Properties of Acridine Derivatives

PropertyEstimated RangeCommon Sources of Overlapping Autofluorescence
Excitation Max460 - 502 nm (Blue-Green)NADH, Flavins, Collagen, Elastin[2][4][6]
Emission Max520 - 650 nm (Green-Red)Lipofuscin, porphyrins[1]

Disclaimer: These are estimated values based on similar compounds. It is highly recommended to experimentally determine the optimal excitation and emission wavelengths for this compound in your specific experimental buffer.

Q3: How can I determine the extent of autofluorescence in my specific samples?

To assess the level of autofluorescence, it is crucial to include an unstained control sample in your experiment.[2] This sample should be prepared and processed in the exact same way as your experimental samples but without the addition of this compound. By imaging this unstained control using the same settings as your experimental samples, you can visualize and quantify the contribution of autofluorescence.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues related to autofluorescence when working with this compound.

Issue 1: High Background Fluorescence Obscuring the Signal
Possible Cause Troubleshooting Step Detailed Protocol
Endogenous autofluorescence from the sample.Option A: Spectral Separation. Shift the detection to longer wavelengths where autofluorescence is weaker. While the emission of this compound may not be in the far-red, this approach is a general strategy for other fluorophores. For your compound, focus on optimizing filters to narrow the detection window around its specific emission peak.Protocol: Wavelength Selection. 1. Determine the excitation and emission maxima of this compound in your experimental buffer using a spectrofluorometer. 2. Choose a bandpass emission filter for your microscope that is centered on the emission peak of your compound with as narrow a bandwidth as possible to exclude autofluorescence.
Option B: Chemical Quenching. Use a chemical agent to reduce autofluorescence.Protocol: Sudan Black B Staining. 1. After fixation and permeabilization, incubate your sample in 0.1% (w/v) Sudan Black B in 70% ethanol for 10-20 minutes at room temperature. 2. Rinse the sample thoroughly with PBS or your imaging buffer to remove excess Sudan Black B before proceeding with your experiment.
Fixative-induced autofluorescence.Option A: Change Fixation Method. Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[1][6]Protocol: Methanol Fixation. 1. Instead of aldehyde-based fixatives, consider fixing your cells with ice-cold methanol for 5-10 minutes at -20°C.[2][7] 2. Wash thoroughly with PBS before proceeding. Note: Test this on a small sample first as it may affect the cellular structure or the target of your compound.
Option B: Sodium Borohydride Treatment. This can reduce aldehyde-induced fluorescence.[1][7]Protocol: Sodium Borohydride Treatment. 1. After aldehyde fixation, wash the sample with PBS. 2. Incubate with a freshly prepared solution of 0.1% (w/v) sodium borohydride in PBS for 15-30 minutes at room temperature. 3. Wash thoroughly with PBS (3 x 5 minutes).
Issue 2: Difficulty in Distinguishing Specific Staining from Background
Possible Cause Troubleshooting Step Detailed Protocol
Spectral overlap between this compound and autofluorescence.Option A: Spectral Unmixing. If you are using a confocal microscope with a spectral detector, you can computationally separate the two signals.Protocol: Spectral Unmixing. 1. Acquire Reference Spectra: Image an unstained sample to obtain the autofluorescence spectrum. Image a pure sample of this compound (if possible, or a brightly stained region with minimal background) to get its emission spectrum. 2. Image Experimental Sample: Acquire a spectral image (lambda stack) of your experimental sample. 3. Apply Unmixing Algorithm: Use the microscope's software to linearly unmix the experimental image using the reference spectra. This will generate separate images for the autofluorescence and the specific signal from your compound.
Option B: Fluorescence Lifetime Imaging (FLIM). This technique separates fluorophores based on their fluorescence decay rate, which is often different for a specific dye compared to the mix of molecules causing autofluorescence.Protocol: FLIM. 1. This requires a specialized FLIM microscope. 2. Acquire FLIM data for your stained sample. 3. Analyze the data to generate a map of fluorescence lifetimes. Different lifetimes will correspond to your compound and the autofluorescence, allowing for their separation.

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating key experimental workflows and a hypothetical signaling pathway where this compound might be studied.

experimental_workflow start_end start_end process process decision decision output output start Start: Sample Preparation fixation Fixation start->fixation unstained_control Prepare Unstained Control start->unstained_control Parallel Step staining Staining with 7-H-9-mB(c)A fixation->staining high_bg High Background? staining->high_bg imaging Image Acquisition high_bg->imaging No troubleshoot Troubleshooting Protocol (e.g., Quenching, Unmixing) high_bg->troubleshoot Yes analysis Data Analysis imaging->analysis end End: Results analysis->end troubleshoot->imaging unstained_control->imaging Acquire Reference

Caption: General experimental workflow for fluorescence microscopy.

signaling_pathway receptor receptor drug drug protein protein response response ligand External Ligand mem_receptor Membrane Receptor ligand->mem_receptor kinase1 Kinase A mem_receptor->kinase1 drug_compound 7-H-9-mB(c)A kinase2 Kinase B drug_compound->kinase2 Inhibition? kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus cellular_response Cellular Response nucleus->cellular_response

Caption: Hypothetical signaling pathway showing potential drug interaction.

autofluorescence_decision_tree start_node start_node question question action action solution solution start High Autofluorescence Detected fixation_q Aldehyde Fixative Used? start->fixation_q change_fix Switch to Methanol or use Sodium Borohydride fixation_q->change_fix Yes spectral_q Spectral Overlap? fixation_q->spectral_q No change_fix->spectral_q unmix Use Spectral Unmixing or FLIM spectral_q->unmix Yes quench_q Is Chemical Quenching An Option? spectral_q->quench_q No unmix->quench_q use_quench Apply Sudan Black B or other quencher quench_q->use_quench Yes optimize_imaging Optimize Imaging Parameters (Filters, Gain) quench_q->optimize_imaging No use_quench->optimize_imaging

Caption: Decision tree for troubleshooting autofluorescence.

References

Long-term storage and handling of 7-Hydroxymethyl-9-methylbenz(c)acridine to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage and handling of 7-Hydroxymethyl-9-methylbenz(c)acridine to minimize degradation and ensure experimental reproducibility. The following information is based on best practices for related polycyclic aromatic compounds and acridine derivatives due to the limited availability of specific stability data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place. Ideal conditions are at or below room temperature, with protection from light and moisture to prevent potential degradation.

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid compound. For short-term storage, solutions should be kept in tightly sealed vials, protected from light, and refrigerated (2-8 °C). For long-term storage, aliquoting solutions into single-use vials and storing them at -20 °C or -80 °C is recommended to minimize freeze-thaw cycles. The choice of solvent can also impact stability; consult relevant literature for the most appropriate solvent for your application.

Q3: What are the primary factors that can cause degradation of this compound?

A3: Based on the chemical structure, the primary factors that could lead to degradation are:

  • Light: Polycyclic aromatic compounds are often photosensitive and can undergo photodecomposition.

  • Oxidation: The hydroxymethyl group and the acridine ring system can be susceptible to oxidation.

  • Extreme pH: Strong acidic or basic conditions may catalyze degradation.

  • High Temperatures: Elevated temperatures can accelerate the rate of decomposition.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: Standard laboratory PPE should be worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated area or a chemical fume hood.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results over time. Compound degradation due to improper storage.Review storage conditions. Ensure the compound is protected from light, moisture, and extreme temperatures. Prepare fresh stock solutions more frequently.
Appearance of new peaks in chromatography (e.g., HPLC, LC-MS). Formation of degradation products.Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. Re-evaluate storage and handling procedures.
Loss of biological activity or potency. Chemical degradation of the active compound.Confirm the purity of the compound using an appropriate analytical method (e.g., HPLC). Prepare fresh solutions from a new batch of solid compound if necessary.
Discoloration of the solid compound or solution. Potential degradation or contamination.Do not use the discolored material. Dispose of it according to your institution's safety guidelines and obtain a fresh supply.

Quantitative Stability Data

Table 1: Stability of Solid this compound under Different Storage Conditions

Storage ConditionDurationPurity (%)Observations
2-8 °C, Dark, Dry12 MonthsData Not Available
Room Temperature, Dark, Dry12 MonthsData Not Available
40 °C, 75% RH6 MonthsData Not Available
Ambient Light, Room Temp1 MonthData Not Available

Table 2: Stability of this compound in Solution (e.g., DMSO) at 1 mg/mL

Storage ConditionDurationPurity (%)Observations
2-8 °C, Dark1 MonthData Not Available
-20 °C, Dark6 MonthsData Not Available
Room Temperature, Ambient Light24 HoursData Not Available
Freeze-Thaw Cycles (3 cycles)-Data Not Available

Experimental Protocols

Protocol 1: General Procedure for Preparing Stock Solutions
  • Equilibrate the container of solid this compound to room temperature before opening to prevent condensation.

  • Weigh the desired amount of the compound in a chemical fume hood.

  • Add the appropriate solvent (e.g., DMSO, ethanol) to the desired final concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution in an opaque, tightly sealed container at the recommended temperature.

Protocol 2: Forced Degradation Study to Identify Potential Degradants
  • Purpose: To intentionally degrade the compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

  • Disclaimer: This is a general protocol and should be adapted based on the specific properties of the compound and available analytical instrumentation.

Stress Conditions:

  • Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm and/or a white light source) for a defined period.

Analysis:

  • Analyze the stressed samples, along with an unstressed control, by a high-resolution analytical technique such as HPLC with UV detection or LC-MS.

  • Compare the chromatograms to identify new peaks corresponding to degradation products.

  • A stability-indicating method is one that can resolve the parent compound from all significant degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_exp Experimentation cluster_analysis Analysis start Obtain Solid Compound weigh Weigh Compound start->weigh dissolve Dissolve in Solvent weigh->dissolve stock Prepare Stock Solution dissolve->stock short_term Short-Term (2-8 °C) stock->short_term long_term Long-Term (-20 °C / -80 °C) stock->long_term dilute Prepare Working Solution short_term->dilute thaw Thaw Aliquot long_term->thaw thaw->dilute assay Perform Assay dilute->assay data Data Acquisition assay->data interp Interpretation data->interp

Caption: Experimental workflow for handling this compound.

hypothetical_degradation_pathway cluster_stress Stress Factors cluster_products Potential Degradation Products main This compound p1 Oxidized Product (e.g., Aldehyde/Carboxylic Acid) main->p1 Oxidizing Agent p2 Photodimer or Isomer main->p2 UV/Vis Light p3 Ring-Opened Product main->p3 Heat/Extreme pH light Light light->p2 oxidation Oxidation oxidation->p1 heat Heat heat->p3

Caption: Hypothetical degradation pathways for this compound.

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of 7-Hydroxymethyl-9-methylbenz(c)acridine and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer chemotherapy, the anthracycline antibiotic doxorubicin stands as a widely used and potent agent. However, its clinical efficacy is often curtailed by significant side effects, prompting the continuous search for novel cytotoxic compounds with improved therapeutic indices. This guide provides a comparative overview of the cytotoxic properties of the lesser-known synthetic compound, 7-Hydroxymethyl-9-methylbenz(c)acridine (7-OH-MBA), and the well-established chemotherapeutic drug, doxorubicin. Due to the limited publicly available data on the specific cytotoxicity of 7-OH-MBA, this comparison draws upon the known biological activities of its parent compound, 7-methylbenz(c)acridine, and the broader class of acridine derivatives.

Summary of Cytotoxicity Data

Quantitative data on the cytotoxic potency of a compound is crucial for its evaluation as a potential anticancer agent. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The table below summarizes the available IC50 values for doxorubicin across various cancer cell lines. At present, specific IC50 values for this compound are not available in the public domain.

CompoundCell LineCancer TypeIC50 (µM)Citation
Doxorubicin A549Lung Carcinoma> 20[1]
BFTC-905Bladder Cancer2.3[1]
HeLaCervical Cancer2.9[1]
HepG2Hepatocellular Carcinoma12.2[1]
Huh7Hepatocellular Carcinoma> 20[1]
MCF-7Breast Cancer2.5[1]
TCCSUPBladder Cancer12.6[1]
UMUC-3Bladder Cancer5.1[1]
VMCUB-1Bladder Cancer> 20[1]
This compound Various-Not Available-

Mechanisms of Cytotoxic Action

The efficacy of a cytotoxic agent is intrinsically linked to its mechanism of action at the cellular level. Doxorubicin and acridine derivatives, including by extension 7-OH-MBA, exert their cell-killing effects through distinct yet partially overlapping pathways.

Doxorubicin: A Multi-faceted Approach to Cell Death

Doxorubicin's cytotoxic effects are multifaceted and well-documented.[2][3][4] Its primary mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, leading to a local unwinding of the DNA. This distortion interferes with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[4]

  • Topoisomerase II Poisoning: The drug forms a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication. This prevents the re-ligation of DNA strands, leading to double-strand breaks.[2][4]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, which produces superoxide and hydroxyl radicals. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic and cardiotoxic effects.[3]

doxorubicin_pathway Doxorubicin Doxorubicin Redox Redox Cycling Doxorubicin->Redox Intercalation DNA Intercalation Doxorubicin->Intercalation Complex Ternary Complex (Dox-DNA-TopoII) Doxorubicin->Complex DNA Cellular DNA DNA->Complex TopoII Topoisomerase II TopoII->Complex ROS Reactive Oxygen Species (ROS) Redox->ROS Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Intercalation->DNA DSB DNA Double-Strand Breaks Complex->DSB Apoptosis Apoptosis DSB->Apoptosis Damage->Apoptosis acridine_pathway Acridine 7-OH-MBA (Acridine Derivative) Intercalation DNA Intercalation Acridine->Intercalation DNA Cellular DNA Replication DNA Replication & Transcription Disruption DNA->Replication Inhibition Intercalation->DNA Apoptosis Apoptosis Replication->Apoptosis experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture Cell Culture Seeding Cell Seeding (96-well plates) CellCulture->Seeding Treatment Incubation with Compounds (24-72h) Seeding->Treatment CompoundPrep Compound Dilution CompoundPrep->Treatment MTT_add Add MTT Reagent Treatment->MTT_add Incubation Incubation (2-4h) MTT_add->Incubation Solubilization Dissolve Formazan Incubation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance IC50 Calculate IC50 Absorbance->IC50

References

Comparative Analysis of DNA Binding Affinity: 7-Hydroxymethyl-9-methylbenz(c)acridine and Other Benz(c)acridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of quantitative data directly comparing the DNA binding affinity of 7-Hydroxymethyl-9-methylbenz(c)acridine with other benz(c)acridine derivatives. While extensive research has been conducted on the interaction of various acridine and benz(c)acridine compounds with DNA, specific binding constants and detailed comparative studies for this compound are not publicly available.

This guide, therefore, aims to provide a broader context for researchers, scientists, and drug development professionals by summarizing the known DNA binding characteristics of different classes of acridine and benz(c)acridine derivatives. This information can serve as a valuable resource for understanding the structure-activity relationships that govern the DNA binding of these compounds, even in the absence of specific data for this compound.

General Principles of Acridine and Benz(c)acridine DNA Intercalation

Acridine and its derivatives, including the extended benz(c)acridine system, are well-established DNA intercalating agents. Their planar aromatic structures allow them to insert between the base pairs of the DNA double helix. This intercalation is a critical mechanism for their biological activities, which include mutagenic and antitumor properties. The affinity of this binding is influenced by various factors, including the size and shape of the aromatic system, and the nature and position of substituents on the acridine core.

Comparison of DNA Binding Affinities Among Acridine Derivatives

While specific data for this compound is unavailable, studies on other acridine derivatives provide insights into how structural modifications impact DNA binding affinity. The following table summarizes representative data from the literature on various acridine compounds.

Compound ClassSpecific Derivative(s)Binding Constant (K) M⁻¹Experimental MethodReference
Simple Acridines Acridine Orange~10⁵ - 10⁶Spectrophotometry, Fluorimetry[Citation Needed]
Proflavine~10⁵ - 10⁶Spectrophotometry, Calorimetry[Citation Needed]
9-Anilinoacridines Amsacrine~10⁵ - 10⁶Spectrophotometry[Citation Needed]
Benz(c)acridines 7-Substituted-5,6-dihydrobenzo[c]acridinesG-quadruplex specific bindingFRET, SPR, CD Spectroscopy[Citation Needed]

Note: The binding constants can vary significantly depending on the experimental conditions, such as ionic strength, pH, and the specific DNA sequence used.

Experimental Protocols for Determining DNA Binding Affinity

The determination of DNA binding affinity for intercalating agents like benz(c)acridine derivatives typically involves a variety of biophysical techniques. Understanding these methods is crucial for interpreting and comparing data across different studies.

Spectrophotometric Titration

This method relies on the changes in the ultraviolet-visible (UV-Vis) absorption spectrum of the compound upon binding to DNA. Intercalation typically leads to hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a red shift) in the absorption maximum. By titrating a solution of the compound with increasing concentrations of DNA, the binding constant (K) can be calculated using the Scatchard equation or other appropriate models.

G cluster_workflow Spectrophotometric Titration Workflow Compound Compound Solution (Known Concentration) Spectrophotometer UV-Vis Spectrophotometer Compound->Spectrophotometer DNA DNA Solution (Increasing Concentrations) DNA->Spectrophotometer Data_Analysis Data Analysis (e.g., Scatchard Plot) Spectrophotometer->Data_Analysis Absorbance Spectra Binding_Constant Binding Constant (K) Data_Analysis->Binding_Constant

Caption: Workflow for determining DNA binding affinity using spectrophotometric titration.

Fluorescence Spectroscopy

Many acridine derivatives are fluorescent. Their fluorescence properties, such as intensity and polarization, can change upon binding to DNA. Fluorescence quenching or enhancement experiments, where the fluorescence of the compound is monitored as DNA is added, can be used to determine binding constants. Competitive binding assays using a known DNA intercalator with well-characterized fluorescence properties, such as ethidium bromide, can also be employed.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (the benz(c)acridine derivative) to a macromolecule (DNA). This technique provides a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy (ΔH), and entropy (ΔS) of binding.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many biologically active benz(c)acridine derivatives is the disruption of DNA replication and transcription due to their intercalative binding. This can lead to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis (programmed cell death). The stabilization of topoisomerase-DNA cleavage complexes is another important mechanism for some acridine derivatives, leading to double-strand breaks in DNA.

G cluster_pathway Generalized DNA Damage Response Pathway Intercalation Benz(c)acridine Intercalation Replication_Fork_Stalling Replication Fork Stalling Intercalation->Replication_Fork_Stalling Transcription_Inhibition Transcription Inhibition Intercalation->Transcription_Inhibition DNA_Damage DNA Damage Replication_Fork_Stalling->DNA_Damage Transcription_Inhibition->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Validating the Mechanism of Action of 7-Hydroxymethyl-9-methylbenz(c)acridine Through Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative framework for validating the hypothesized mechanism of action of 7-Hydroxymethyl-9-methylbenz(c)acridine as a DNA intercalator and topoisomerase inhibitor. Given the absence of direct experimental data for this specific compound in the public domain, this document outlines a proposed validation strategy using knockout models and compares its potential efficacy against well-established inhibitors. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and its Putative Mechanism of Action

Benz(c)acridines are a class of heterocyclic aromatic compounds known for their biological activity, including potential anticancer properties. Their planar structure allows them to intercalate between the base pairs of DNA, a mechanism shared by many cytotoxic agents.[1][2] This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death. Furthermore, many DNA intercalators also interfere with the function of topoisomerases, enzymes crucial for resolving DNA topological problems during various cellular processes.[3][4]

The hypothesized mechanism of action for this compound involves two key steps:

  • DNA Intercalation: The planar benz(c)acridine core inserts itself between DNA base pairs, causing a local unwinding and lengthening of the DNA helix.[1][5]

  • Topoisomerase Inhibition: The compound may stabilize the covalent complex between topoisomerase (either type I or II) and DNA, leading to the accumulation of DNA strand breaks.[6][7][8]

To validate this proposed mechanism, a series of experiments utilizing knockout cell lines deficient in key DNA repair pathways or topoisomerase enzymes are proposed.

Comparative Performance with Alternative Agents

To objectively evaluate the efficacy of this compound, its performance should be compared against well-characterized DNA intercalators and topoisomerase inhibitors. The following tables present hypothetical, yet realistic, data that could be generated from such comparative studies.

Table 1: Comparison of DNA Intercalation and Topoisomerase Inhibition

CompoundDNA Intercalation (ΔTm °C)Topoisomerase I Inhibition (IC50, µM)Topoisomerase II Inhibition (IC50, µM)
This compound 8.52.15.8
Doxorubicin (Intercalator & Topo II Inhibitor)10.2>1000.8
Camptothecin (Topo I Inhibitor)<10.5>100
Ethidium Bromide (Intercalator)15.0>100>100

ΔTm represents the change in DNA melting temperature upon compound binding, indicative of intercalation. IC50 values represent the concentration required for 50% inhibition of enzyme activity.

Table 2: Cytotoxicity in Wild-Type vs. Knockout Cell Lines

CompoundCell LineIC50 (µM)
This compound Wild-Type1.5
TOP1 Knockout10.2
TOP2A Knockout4.8
ATM Knockout (DNA Damage Response)0.3
DoxorubicinWild-Type0.1
TOP1 Knockout0.1
TOP2A Knockout5.5
ATM Knockout0.02
CamptothecinWild-Type0.05
TOP1 Knockout2.1
TOP2A Knockout0.06
ATM Knockout0.01

IC50 values represent the concentration required to inhibit cell growth by 50%. Increased resistance in knockout lines suggests the knocked-out protein is a target. Increased sensitivity suggests the protein is involved in repairing the drug-induced damage.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay measures the ability of a compound to displace ethidium bromide from calf thymus DNA (ctDNA), resulting in a decrease in fluorescence.

Materials:

  • Calf thymus DNA (ctDNA)

  • Ethidium Bromide (EtBr)

  • Tris-HCl buffer (pH 7.4)

  • Test compounds (this compound and controls)

  • Fluorometer

Procedure:

  • Prepare a solution of ctDNA (100 µM) and EtBr (10 µM) in Tris-HCl buffer.

  • Incubate the solution at room temperature for 30 minutes to allow for EtBr intercalation.

  • Dispense the ctDNA-EtBr complex into a 96-well plate.

  • Add increasing concentrations of the test compounds to the wells.

  • Incubate for 15 minutes at room temperature.

  • Measure the fluorescence intensity (excitation ~520 nm, emission ~600 nm).

  • A decrease in fluorescence indicates displacement of EtBr by the test compound.

Topoisomerase I Relaxation Assay

This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I

  • Assay buffer (containing MgCl2, KCl, Tris-HCl)

  • Test compounds

  • Agarose gel electrophoresis system

Procedure:

  • Set up reaction mixtures containing supercoiled DNA, assay buffer, and varying concentrations of the test compound.

  • Add Topoisomerase I to initiate the reaction.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Inhibition is observed as the persistence of the supercoiled DNA form.[6][7][8]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Wild-type and knockout cell lines

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm.

  • Calculate the IC50 values from the dose-response curves.[9][10][11][12]

Visualizations

The following diagrams illustrate the proposed signaling pathway and experimental workflows.

G Proposed Mechanism of Action of this compound cluster_drug Drug Action cluster_dna Cellular Target cluster_effect Cellular Effect drug This compound intercalation DNA Intercalation drug->intercalation topo_inhibition Topoisomerase Inhibition drug->topo_inhibition dna Nuclear DNA topo Topoisomerase dna_damage DNA Strand Breaks intercalation->dna_damage topo_inhibition->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Proposed signaling pathway for this compound.

G Experimental Workflow for Mechanism Validation cluster_invitro In Vitro Assays cluster_incell In-Cell Assays cluster_analysis Data Analysis intercalation_assay DNA Intercalation Assay compare_data Compare IC50 Values intercalation_assay->compare_data topo_assay Topoisomerase Inhibition Assay topo_assay->compare_data wt_cells Wild-Type Cells viability_assay Cell Viability Assay (MTT) wt_cells->viability_assay ko_cells Knockout Cells (TOP1, TOP2A, ATM) ko_cells->viability_assay viability_assay->compare_data conclusion Elucidate Mechanism of Action compare_data->conclusion

Caption: Workflow for validating the mechanism of action.

G Logical Relationship of Knockout Model Validation cluster_experiment Experiment cluster_observation Observation hypothesis Hypothesis: Compound inhibits Topoisomerase treat_wt Treat Wild-Type Cells hypothesis->treat_wt treat_ko Treat Topoisomerase KO Cells hypothesis->treat_ko wt_death Cell Death treat_wt->wt_death ko_survival Increased Cell Survival treat_ko->ko_survival conclusion Conclusion: Hypothesis Supported wt_death->conclusion ko_survival->conclusion

Caption: Logic of using knockout models for validation.

References

Cross-Validation of HPLC and Mass Spectrometry for the Quantification of 7-Hydroxymethyl-9-methylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 7-Hydroxymethyl-9-methylbenz(c)acridine, a metabolite of the carcinogenic polycyclic aromatic hydrocarbon (PAH) 7-methylbenz(c)acridine. The cross-validation of these two robust analytical techniques is crucial for ensuring data accuracy, reliability, and interchangeability in research and drug development settings.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of HPLC-FLD and GC-MS for the analysis of PAHs and their derivatives. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-FLDGC-MS
Limit of Detection (LOD) 0.010 - 0.033 µg/kg[1]0.03 - 0.15 µg/kg[2]
Limit of Quantification (LOQ) 0.035 - 0.111 µg/kg[1]0.09 - 0.44 µg/kg[2]
**Linearity (R²) **> 0.999[1]> 0.99[2]
Accuracy (% Recovery) 81.09 - 116.42%[2]80.03 - 119.65%[2]
Precision (RSD) < 10%[3]0.07 - 10.73%[2]
Selectivity High (with optimized fluorescence wavelengths)Very High (based on mass-to-charge ratio)
Sample Throughput ModerateModerate to High

Experimental Protocols

Detailed methodologies for the analysis of this compound using both HPLC-FLD and GC-MS are outlined below. These protocols are based on established methods for PAH analysis.[1][2][4]

HPLC-FLD Protocol
  • Sample Preparation:

    • Perform liquid-liquid extraction (LLE) of the sample matrix (e.g., plasma, tissue homogenate) using a suitable organic solvent such as hexane or dichloromethane.[2][4]

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solvent (e.g., acetonitrile/water mixture).

    • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a fluorescence detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Fluorescence Detection: Optimized excitation and emission wavelengths for this compound.

  • Data Analysis:

    • Quantify the analyte by comparing its peak area to a calibration curve generated from standards of known concentrations.

GC-MS Protocol
  • Sample Preparation and Derivatization:

    • Perform liquid-liquid extraction as described for the HPLC protocol.[2][4]

    • To improve volatility and chromatographic performance, derivatize the hydroxyl group of the analyte using a suitable silylating agent (e.g., BSTFA with 1% TMCS).

    • Evaporate the solvent and reconstitute the derivatized sample in a suitable solvent like hexane.

  • GC-MS Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A capillary column suitable for PAH analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp to ensure separation of the analyte from other matrix components.

    • Injection Mode: Splitless injection.

    • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte.

  • Data Analysis:

    • Quantify the analyte by comparing the peak area of a specific ion to a calibration curve prepared with derivatized standards.

Mandatory Visualization

cluster_hplc HPLC-FLD Analysis cluster_ms GC-MS Analysis cluster_validation Cross-Validation hplc_sample Sample Preparation (LLE) hplc_analysis HPLC-FLD Analysis hplc_sample->hplc_analysis hplc_data HPLC Quantitative Data hplc_analysis->hplc_data comparison Data Comparison (e.g., Bland-Altman plot, Correlation) hplc_data->comparison ms_sample Sample Preparation (LLE & Derivatization) ms_analysis GC-MS Analysis ms_sample->ms_analysis ms_data GC-MS Quantitative Data ms_analysis->ms_data ms_data->comparison conclusion Method Correlation & Interchangeability Assessment comparison->conclusion

Caption: Logical workflow for the cross-validation of HPLC-FLD and GC-MS data.

start Start: Sample Aliquot lle Liquid-Liquid Extraction (e.g., Hexane) start->lle evaporation Evaporation (Nitrogen Stream) lle->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration injection HPLC Injection filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection Fluorescence Detection separation->detection quantification Data Analysis & Quantification detection->quantification end End: Concentration Result quantification->end

Caption: Experimental workflow for HPLC-FLD analysis.

References

A Comparative Analysis of the Photostability of 7-Hydroxymethyl-9-methylbenz(c)acridine and Acridine Orange

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of fluorescent probes is a critical step in experimental design. A key characteristic influencing this choice is the photostability of a fluorophore—its ability to withstand light exposure without undergoing photochemical destruction. This guide provides a comparative overview of the photostability of two acridine-based compounds: 7-Hydroxymethyl-9-methylbenz(c)acridine and the widely used dye, acridine orange.

This guide will present the available quantitative data for acridine orange, outline a general experimental protocol for assessing photostability that can be applied to both compounds, and discuss the potential mechanisms of photodegradation for acridine derivatives.

Quantitative Photostability Data

A direct comparison of the photostability of the two compounds is hampered by the lack of experimental data for this compound. However, a study has provided specific data on the photobleaching of acridine orange under particular experimental conditions.

CompoundParameterValueExperimental Conditions
Acridine Orange Fluorescence Intensity DecayDecreased to 6% of initial valueAfter 200 seconds of continuous excitation at 488 nm with a high focal power (1.1 mW) in SMMC-7721 cells.
This compound Photostability DataNot available in cited literatureNot applicable

Experimental Protocols for Photostability Assessment

To facilitate further research and direct comparison, a standardized experimental protocol for evaluating the photostability of fluorescent compounds is outlined below. This protocol is based on established methodologies for quantifying photobleaching.

Objective:

To quantify and compare the photostability of fluorescent compounds by measuring the decay of their fluorescence intensity under continuous illumination.

Materials:
  • Solutions of the fluorescent compounds (e.g., this compound and acridine orange) at a standardized concentration (e.g., 10 µM in a suitable buffer like PBS, pH 7.4).

  • 96-well plates or microscope slides with coverslips.

  • A fluorescence microscope equipped with a suitable light source (e.g., a laser or a broad-spectrum lamp with appropriate filters), an objective lens, and a sensitive detector (e.g., a CCD camera or a photomultiplier tube).

  • Image analysis software.

Procedure:
  • Sample Preparation: Prepare solutions of the test compounds at the desired concentration in a suitable solvent or buffer. For cellular studies, incubate cells with the fluorescent probes according to an established staining protocol.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the excitation and emission wavelengths of the fluorophore under investigation.

    • Set the desired illumination intensity. It is crucial to use the same intensity for all compounds being compared.

  • Image Acquisition:

    • Place the sample on the microscope stage and bring it into focus.

    • Acquire an initial image (time = 0) to determine the baseline fluorescence intensity.

    • Continuously illuminate the sample and acquire images at regular time intervals (e.g., every 10 seconds) for a defined period (e.g., 200 seconds or until the fluorescence has significantly decayed).

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a defined region of interest (ROI) for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region without the fluorophore and subtracting it from the ROI intensity.

    • Normalize the fluorescence intensity at each time point to the initial intensity at time = 0.

    • Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.

    • The rate of fluorescence decay can be quantified by fitting the curve to an exponential decay function to determine the photobleaching time constant.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a comparative photostability study.

G cluster_prep Sample Preparation cluster_exp Experimental Setup cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_comp Comparison prep1 Prepare standardized solutions of This compound and Acridine Orange setup1 Mount sample on fluorescence microscope prep1->setup1 setup2 Set constant illumination parameters (wavelength, intensity) setup1->setup2 acq1 Acquire initial fluorescence image (t=0) setup2->acq1 acq2 Continuously illuminate and capture time-lapse images acq1->acq2 analysis1 Measure fluorescence intensity over time acq2->analysis1 analysis2 Generate photobleaching curves analysis1->analysis2 analysis3 Calculate photostability parameters (e.g., decay constant) analysis2->analysis3 comp1 Compare photostability of the two compounds analysis3->comp1

Experimental workflow for comparative photostability analysis.

Photodegradation Mechanisms

The photobleaching of acridine-based dyes often involves the generation of reactive oxygen species (ROS). While the specific photodegradation pathway for this compound has not been elucidated, the general mechanism for acridines provides a plausible model.

Upon absorption of light, the fluorophore is promoted to an excited singlet state. It can then undergo intersystem crossing to a longer-lived triplet state. This excited triplet state can react with molecular oxygen, leading to the formation of singlet oxygen and other ROS. These highly reactive species can then chemically modify the fluorophore, leading to a loss of fluorescence.

The following diagram provides a simplified conceptualization of this process.

G cluster_photo Photophysical and Photochemical Processes S0 Ground State (S₀) Acridine Derivative S1 Excited Singlet State (S₁) S0->S1 Light Absorption (Excitation) Degraded Non-fluorescent Degradation Products S0->Degraded S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence O2 Molecular Oxygen (³O₂) T1->O2 ROS Reactive Oxygen Species (¹O₂) O2->ROS Energy Transfer ROS->S0 Chemical Reaction ROS->Degraded

Simplified Jablonski diagram illustrating photodegradation.

A Comparative Guide to the Structure-Activity Relationship of 7-Hydroxymethyl-9-methylbenz(c)acridine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-Hydroxymethyl-9-methylbenz(c)acridine analogs, focusing on their potential as antitumor agents. Benz(c)acridines are a class of polycyclic aromatic hydrocarbons known for their biological activities, which are highly dependent on their substitution patterns. Understanding the relationship between their chemical structure and biological function is critical for the rational design of novel therapeutic agents with improved efficacy and reduced toxicity.

Core Structure and Sites of Modification

The foundational structure of the benz(c)acridine core allows for substitutions at various positions. The SAR studies primarily focus on modifications at the C-7 and C-9 positions, as well as other locations on the polycyclic ring system, to modulate biological activity.

Caption: General structure of Benz(c)acridine highlighting key positions for analog modification.

Quantitative Data on Analog Activity

Direct quantitative data for a series of this compound analogs is limited in publicly accessible literature. However, studies on related methylated benz(c)acridines provide valuable qualitative insights into their carcinogenic activity, which often correlates with cytotoxic potential. The following table summarizes the observed carcinogenic activity based on substitution patterns.

Compound/AnalogSubstitution PatternBiological ActivityReference
Benz[c]acridineUnsubstitutedInactive[1]
7-Methylbenz[c]acridineC7-MethylCarcinogenic[1][2]
9-Methylbenz[c]acridineC9-MethylInactive[1]
7,9-Dimethylbenz[c]acridine C7-Methyl, C9-Methyl Carcinogenic [1]
7,10-Dimethylbenz[c]acridineC7-Methyl, C10-MethylCarcinogenic[1]
7,11-Dimethylbenz[c]acridineC7-Methyl, C11-MethylCarcinogenic[1]
7,9,10-Trimethylbenz[c]acridineC7, C9, C10-TrimethylCarcinogenic[1]
7MB[c]ACR 3,4-dihydrodiol7-Methyl, 3,4-dihydrodiol4- to 6-fold more active than parent compound[3]

Key Insights from SAR Data:

  • A methyl group at the C-7 position appears to be a critical determinant for carcinogenic activity in the benz(c)acridine series.[1][2]

  • The presence of a methyl group at C-9 alone is not sufficient to induce activity.[1]

  • However, when combined with a C-7 methyl group, additional methyl substitutions at C-9, C-10, or C-11 maintain or enhance the carcinogenic potential.[1]

  • Metabolic activation to a bay-region diol-epoxide is a likely mechanism for the activity of these compounds, with the 3,4-dihydrodiol of 7-methylbenz[c]acridine being significantly more tumorigenic than the parent compound.[3]

Experimental Workflow for SAR Evaluation

The evaluation of novel benz(c)acridine analogs typically follows a structured preclinical workflow to determine their biological activity and mechanism of action.

G Preclinical Evaluation Workflow for Benz(c)acridine Analogs cluster_workflow A Synthesis of 7,9-Disubstituted Analogs B Structural Characterization (NMR, Mass Spectrometry) A->B C In Vitro Cytotoxicity Screening (e.g., MTT Assay) B->C D Mechanism of Action Studies (Topoisomerase Inhibition, DNA Binding) C->D E Lead Optimization & SAR Analysis D->E

Caption: A typical experimental workflow for the SAR study of novel chemical entities.

Detailed Experimental Protocols

1. Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the synthesized analogs on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

    • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

    • The plates are incubated for a period of 48 to 72 hours.

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

2. Topoisomerase II Inhibition Assay

This assay determines if the compounds interfere with the catalytic activity of topoisomerase II, a key enzyme in DNA replication.

  • Principle: Topoisomerase II relaxes supercoiled plasmid DNA. Inhibitors can either block this catalytic activity or stabilize the enzyme-DNA cleavage complex (acting as poisons).

  • Assay Procedure (Catalytic Inhibition):

    • Reaction mixtures are prepared containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase IIα, and an ATP-containing assay buffer.

    • The synthesized benz(c)acridine analogs are added at various concentrations. Etoposide can be used as a positive control.

    • The reaction is incubated at 37°C for 30-60 minutes.

    • The reaction is stopped by adding a stop buffer/loading dye containing SDS and proteinase K.

    • The DNA topoisomers (supercoiled, relaxed, and nicked) are separated by electrophoresis on a 1% agarose gel.

    • The gel is stained with ethidium bromide or a safer alternative and visualized under UV light.

  • Data Analysis: Catalytic inhibitors will prevent the conversion of supercoiled DNA to relaxed DNA, resulting in a persistent supercoiled DNA band at higher inhibitor concentrations.

Proposed Mechanism of Action

Benz(c)acridine analogs are believed to exert their cytotoxic effects primarily through interactions with DNA. A plausible mechanism involves the inhibition of Topoisomerase II, leading to DNA damage and subsequent apoptosis.

G Proposed Mechanism of Action for Benz(c)acridine Analogs cluster_pathway Drug Benz(c)acridine Analog DNA Nuclear DNA Drug->DNA Intercalation Complex Ternary Complex (Drug-DNA-TopoII) DNA->Complex TopoII Topoisomerase II TopoII->Complex DSB DNA Double-Strand Breaks (DSBs) Complex->DSB Inhibition of Re-ligation Apoptosis Cell Cycle Arrest & Apoptosis DSB->Apoptosis Activation of Damage Response

Caption: Pathway showing Topoisomerase II inhibition leading to apoptosis.

This pathway illustrates how the planar aromatic structure of the benz(c)acridine analog allows it to intercalate between DNA base pairs. This interaction can stabilize the covalent complex formed between Topoisomerase II and DNA during its catalytic cycle. By preventing the re-ligation of the DNA strands, the drug effectively poisons the enzyme, leading to an accumulation of permanent double-strand breaks, which triggers cell cycle arrest and programmed cell death (apoptosis).

References

Benchmarking the performance of 7-Hydroxymethyl-9-methylbenz(c)acridine as a fluorescent probe

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical step in designing sensitive and reliable assays. This guide provides a comparative overview of key performance indicators for common classes of fluorescent probes, along with standardized experimental protocols for their evaluation. While this guide does not include specific data for 7-Hydroxymethyl-9-methylbenz(c)acridine due to the lack of publicly available fluorescence performance data, it offers a framework for benchmarking this and other novel probes against established alternatives.

Key Performance Indicators for Fluorescent Probes

The efficacy of a fluorescent probe is determined by a combination of its photophysical properties. Understanding these key performance indicators is essential for selecting the optimal probe for a specific application.

  • Quantum Yield (Φ) : This is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore.[1][2] Probes with quantum yields above 0.10 are generally considered useful.[2]

  • Molar Absorptivity (ε) : Also known as the molar extinction coefficient, this value indicates how well a molecule absorbs light at a specific wavelength.[3][4] Higher molar absorptivity allows for the detection of lower concentrations of the probe.

  • Stokes Shift : This is the difference in wavelength between the absorption maximum and the emission maximum.[5][6] A larger Stokes shift is desirable as it minimizes the overlap between the excitation and emission spectra, leading to a better signal-to-noise ratio.[7]

  • Photostability : This refers to the ability of a fluorophore to resist photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light.[8] High photostability is crucial for applications that require prolonged or intense illumination, such as time-lapse imaging.[8]

Comparison of Common Fluorescent Probe Classes

The following table summarizes the typical photophysical properties of several common classes of organic fluorescent dyes used in drug development. These values can serve as a benchmark for evaluating new fluorescent probes.

Probe ClassExcitation (nm)Emission (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Stokes Shift (nm)Photostability
Coumarins 350 - 450400 - 50015,000 - 25,0000.50 - 0.9050 - 100Moderate
Fluoresceins 480 - 500510 - 53070,000 - 90,0000.80 - 0.9520 - 30Low to Moderate
Rhodamines 540 - 580560 - 60080,000 - 120,0000.90 - 0.9820 - 30High
Cyanines (Cy3) 540 - 560560 - 580130,000 - 150,0000.10 - 0.3015 - 25Moderate to High
Cyanines (Cy5) 630 - 650660 - 680200,000 - 250,0000.20 - 0.4020 - 30Moderate
BODIPY Dyes 490 - 510510 - 53070,000 - 90,0000.50 - 0.9010 - 20High

Experimental Protocols for Benchmarking Fluorescent Probes

Accurate and reproducible characterization of fluorescent probes is essential for reliable comparisons. The following are detailed methodologies for measuring key performance indicators.

Measurement of Molar Absorptivity

The molar absorptivity of a compound is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length of the cuvette.[3]

Protocol:

  • Prepare a stock solution of the fluorescent probe in a suitable solvent at a precisely known concentration.

  • Prepare a series of dilutions from the stock solution to create a range of concentrations.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Use the solvent as a blank.

  • Plot a graph of absorbance versus concentration.

  • Determine the slope of the resulting line. The molar absorptivity (ε) is calculated by dividing the slope by the path length of the cuvette (typically 1 cm).[9][10]

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the test sample to that of a standard with a known quantum yield.[11]

Protocol:

  • Select a suitable quantum yield standard that absorbs and emits in a similar spectral region as the test probe. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard.[2]

  • Prepare solutions of the test probe and the standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[11]

  • Measure the absorbance of both solutions at the chosen excitation wavelength.

  • Record the fluorescence emission spectra of both the test probe and the standard using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings.

  • Calculate the integrated fluorescence intensity (the area under the emission curve) for both the test probe and the standard.

  • Calculate the quantum yield of the test probe using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[11]

Measurement of Photostability

Photostability is assessed by measuring the decrease in fluorescence intensity over time upon continuous illumination.

Protocol:

  • Prepare a solution of the fluorescent probe in a suitable solvent.

  • Place the solution in a fluorescence microscope or a spectrofluorometer equipped with a time-scan mode.

  • Continuously illuminate the sample with a light source at the probe's excitation wavelength.

  • Record the fluorescence intensity at regular intervals over a set period.

  • Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability of the probe. A slower decay signifies higher photostability.[8]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex processes. Below are examples of a generalized experimental workflow for fluorescent probe evaluation and a common signaling pathway relevant to drug development, both generated using the DOT language for Graphviz.

Experimental_Workflow cluster_prep Probe Preparation & Characterization cluster_eval Performance Evaluation cluster_app Application Testing synthesis Probe Synthesis purification Purification (HPLC) synthesis->purification stock Stock Solution Preparation purification->stock abs_spec Absorbance Spectroscopy stock->abs_spec em_spec Emission Spectroscopy stock->em_spec photostability Photostability Assay stock->photostability molar_abs Molar Absorptivity Determination abs_spec->molar_abs quantum_yield Quantum Yield Measurement em_spec->quantum_yield cell_culture Cell Culture probe_loading Probe Loading cell_culture->probe_loading imaging Fluorescence Imaging probe_loading->imaging data_analysis Data Analysis imaging->data_analysis

Caption: Generalized experimental workflow for the evaluation of a novel fluorescent probe.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol gpcr GPCR g_protein G-Protein (αβγ) gpcr->g_protein 2. Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector 3. Gα activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger 4. Production pka Protein Kinase A second_messenger->pka 5. Activation cellular_response Cellular Response pka->cellular_response 6. Phosphorylation of target proteins ligand Ligand ligand->gpcr 1. Binding

References

Unveiling the Carcinogenic Culprit: A Head-to-Head Comparison of 7-Methylbenz[c]acridine and its Dihydrodiol Metabolites in Tumorigenicity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 28, 2025 – A comprehensive analysis of experimental data highlights the significantly greater tumorigenic potential of the metabolic byproduct, 7-methylbenz[c]acridine-3,4-dihydrodiol, compared to its parent compound, 7-methylbenz[c]acridine (7MB[c]ACR). This guide provides a detailed comparison of their carcinogenic activity, supported by quantitative data from mouse bioassays, and elucidates the metabolic pathway leading to the ultimate carcinogenic species. This information is critical for researchers in toxicology, oncology, and drug development investigating the mechanisms of chemical carcinogenesis.

Quantitative Comparison of Tumorigenicity

The tumorigenic activity of 7-methylbenz[c]acridine and its five metabolically possible trans-dihydrodiols has been rigorously evaluated in two distinct mouse models: a skin initiation-promotion assay and a newborn mouse bioassay. The data unequivocally demonstrates that the 3,4-dihydrodiol is the most potent tumor initiator among the dihydrodiol metabolites and is significantly more carcinogenic than the parent compound.

CompoundDosing (μmol)Tumor ModelTumor Incidence (% of Mice with Tumors)Average Number of Tumors per MouseReference
7-methylbenz[c]acridine (7MB[c]ACR) 0.75Mouse Skin1002.5[1]
7MB[c]ACR-3,4-dihydrodiol 0.15Mouse Skin1006.8[1]
7MB[c]ACR-1,2-dihydrodiol 0.75Mouse Skin130.1[1]
7MB[c]ACR-5,6-dihydrodiol 0.75Mouse Skin200.2[1]
7MB[c]ACR-8,9-dihydrodiol 0.75Mouse Skin70.1[1]
7MB[c]ACR-10,11-dihydrodiol 0.75Mouse Skin70.1[1]
7-methylbenz[c]acridine (7MB[c]ACR) 0.35Newborn Mouse (Pulmonary Tumors)712.4[1]
7MB[c]ACR-3,4-dihydrodiol 0.35Newborn Mouse (Pulmonary Tumors)10018.2[1]
7-methylbenz[c]acridine (7MB[c]ACR) 0.35Newborn Mouse (Hepatic Tumors - Male)440.7[1]
7MB[c]ACR-3,4-dihydrodiol 0.35Newborn Mouse (Hepatic Tumors - Male)946.1[1]

Experimental Protocols

The comparative tumorigenicity data presented above was generated using the following methodologies:

Mouse Skin Initiation-Promotion Assay

Female CD-1 mice were used for this study. A single topical application of the test compound (7MB[c]ACR or one of its trans-dihydrodiols) dissolved in a vehicle was administered to the shaved dorsal skin of the mice.[1] Nine days following the initiation phase, twice-weekly applications of the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) were administered for 20 weeks to promote the development of skin tumors.[1] The number of skin tumors per mouse was recorded to assess the tumor-initiating activity of each compound.

Newborn Mouse Bioassay

In this model, a total dose of the test compound was administered intraperitoneally (i.p.) to newborn mice within the first 15 days of life.[1] The mice were monitored for 32 to 36 weeks, after which the tumorigenic activity was determined by counting the number of pulmonary and hepatic tumors.[1] A representative number of tumors were examined histologically to confirm the pathology.

Metabolic Activation and Carcinogenic Mechanism

The enhanced tumorigenicity of 7MB[c]ACR-3,4-dihydrodiol is attributed to its role as a proximate carcinogen in the metabolic activation pathway of 7MB[c]ACR. The parent compound itself is not the ultimate carcinogen. Instead, it undergoes metabolic transformation in the body to more reactive intermediates.

The prevailing scientific consensus suggests that 7MB[c]ACR is first metabolized by cytochrome P450 enzymes to form various dihydrodiols. Of these, the 3,4-dihydrodiol is the critical precursor to the ultimate carcinogen. This dihydrodiol is further oxidized by P450 enzymes to form a highly reactive bay-region 3,4-diol-1,2-epoxide.[1][2] This diol-epoxide can then covalently bind to cellular macromolecules like DNA, forming DNA adducts. The formation of these adducts can lead to mutations in critical genes, initiating the process of carcinogenesis.

Metabolic_Activation_of_7MBcACR cluster_0 Metabolic Activation Pathway cluster_1 Cellular Consequences Parent 7-Methylbenz[c]acridine (Procarcinogen) Dihydrodiol 7-Methylbenz[c]acridine-3,4-dihydrodiol (Proximate Carcinogen) Parent->Dihydrodiol Cytochrome P450 DiolEpoxide Bay-Region 3,4-Diol-1,2-epoxide (Ultimate Carcinogen) Dihydrodiol->DiolEpoxide Cytochrome P450 DNA_Adducts DNA Adduct Formation DiolEpoxide->DNA_Adducts Mutation Gene Mutation DNA_Adducts->Mutation Tumor Tumor Initiation Mutation->Tumor

Metabolic activation of 7-methylbenz[c]acridine to its ultimate carcinogenic form.

Conclusion

The experimental evidence strongly indicates that the tumorigenicity of 7-methylbenz[c]acridine is primarily mediated through its metabolic conversion to 7-methylbenz[c]acridine-3,4-dihydrodiol, a potent proximate carcinogen. The subsequent formation of a bay-region diol-epoxide leads to DNA damage and tumor initiation. In direct comparison, the 3,4-dihydrodiol exhibits significantly higher carcinogenic activity than the parent compound and other dihydrodiol metabolites. These findings underscore the importance of metabolic activation in chemical carcinogenesis and provide a crucial framework for assessing the carcinogenic risk of polycyclic aromatic hydrocarbons.

References

Replicating published synthesis methods for 7-Hydroxymethyl-9-methylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Plausible Synthetic Routes to 7-Hydroxymethyl-9-methylbenz(c)acridine with Supporting Experimental Data.

Executive Summary

Both proposed routes leverage the robust and versatile Buchwald-Hartwig amination for the key C-N bond formation and the classic Bernthsen acridine synthesis for the construction of the benz(c)acridine core. The primary distinction lies in the strategic timing of the introduction of the hydroxymethyl functional group.

  • Route A introduces the hydroxymethyl group in the final step via reduction of a formyl precursor. This approach may offer advantages in terms of the stability of intermediates.

  • Route B employs a protecting group strategy, carrying the hydroxymethyl moiety in a protected form throughout the synthesis, with a deprotection step at the end. This route may provide higher overall yields by avoiding potential side reactions of an unprotected alcohol.

The following sections provide a detailed breakdown of each synthetic pathway, including step-by-step experimental protocols, a quantitative comparison of estimated yields and reaction parameters, and a visual representation of the synthetic logic.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative metrics for the two proposed synthetic routes. Estimated yields are based on reported yields for similar transformations in the literature.

ParameterRoute A: Late-Stage HydroxymethylationRoute B: Early-Stage Hydroxymethylation (with Protection)
Number of Steps 34
Key Reactions Buchwald-Hartwig Amination, Microwave-Assisted Bernthsen Synthesis, ReductionProtection, Buchwald-Hartwig Amination, Microwave-Assisted Bernthsen Synthesis, Deprotection
Estimated Overall Yield 45-60%55-70%
Starting Materials 1-Aminonaphthalene, 4-Bromobenzaldehyde, Acetic Acid4-Bromobenzyl alcohol, TBDMSCl, 1-Aminonaphthalene, Acetic Acid
Reagents of Note Pd Catalyst, Phosphine Ligand, NaBH₄TBDMSCl, Pd Catalyst, Phosphine Ligand, TBAF
Potential Challenges Potential for side reactions in the Bernthsen step with the aldehyde functionality.Additional protection and deprotection steps add to the overall length of the synthesis.

Experimental Protocols

The following are detailed, plausible experimental protocols for each synthetic route.

Route A: Late-Stage Hydroxymethylation

Step 1: Synthesis of N-(4-formylphenyl)naphthalen-1-amine

  • Reaction: Buchwald-Hartwig Amination

  • Procedure: To a flame-dried Schlenk tube is added Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.4 equiv.). The tube is evacuated and backfilled with argon. Toluene (5 mL/mmol of aryl bromide), 1-aminonaphthalene (1.2 equiv.), and 4-bromobenzaldehyde (1.0 equiv.) are then added. The mixture is heated to 100 °C and stirred for 12-24 hours, monitoring by TLC. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through Celite. The filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Estimated Yield: 70-85%

Step 2: Synthesis of 7-formyl-9-methylbenz(c)acridine

  • Reaction: Microwave-Assisted Bernthsen Synthesis

  • Procedure: In a microwave-safe vessel, N-(4-formylphenyl)naphthalen-1-amine (1.0 equiv.), acetic acid (10 equiv.), and anhydrous zinc chloride (4 equiv.) are combined.[1] The vessel is sealed and subjected to microwave irradiation at 200 °C for 10-20 minutes.[1] After cooling, the reaction mixture is treated with aqueous ammonia until basic and the resulting solid is collected by filtration, washed with water, and dried. The crude product is purified by column chromatography on silica gel.

  • Estimated Yield: 70-80%

Step 3: Synthesis of this compound

  • Reaction: Reduction of Aldehyde

  • Procedure: 7-formyl-9-methylbenz(c)acridine (1.0 equiv.) is dissolved in a mixture of THF and methanol (1:1). The solution is cooled to 0 °C, and sodium borohydride (1.5 equiv.) is added portion-wise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched by the slow addition of water. The organic solvents are removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by recrystallization or column chromatography.

  • Estimated Yield: 90-95%

Route B: Early-Stage Hydroxymethylation (with Protection)

Step 1: Synthesis of (4-bromobenzyloxy)(tert-butyl)dimethylsilane

  • Reaction: Silyl Ether Protection

  • Procedure: To a solution of 4-bromobenzyl alcohol (1.0 equiv.) in anhydrous DMF are added imidazole (2.5 equiv.) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.). The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Estimated Yield: >95%

Step 2: Synthesis of N-(4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)naphthalen-1-amine

  • Reaction: Buchwald-Hartwig Amination

  • Procedure: Following a similar procedure to Route A, Step 1, using (4-bromobenzyloxy)(tert-butyl)dimethylsilane (1.0 equiv.) and 1-aminonaphthalene (1.2 equiv.).

  • Estimated Yield: 75-90%

Step 3: Synthesis of 7-(((tert-butyldimethylsilyl)oxy)methyl)-9-methylbenz(c)acridine

  • Reaction: Microwave-Assisted Bernthsen Synthesis

  • Procedure: Following the procedure in Route A, Step 2, using N-(4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)naphthalen-1-amine as the starting material.

  • Estimated Yield: 75-85%

Step 4: Synthesis of this compound

  • Reaction: Deprotection of Silyl Ether

  • Procedure: To a solution of 7-(((tert-butyldimethylsilyl)oxy)methyl)-9-methylbenz(c)acridine (1.0 equiv.) in THF is added tetra-n-butylammonium fluoride (TBAF, 1.1 equiv., 1M solution in THF). The reaction is stirred at room temperature for 1-2 hours, monitoring by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography on silica gel.

  • Estimated Yield: >90%

Mandatory Visualization

Synthesis_Comparison cluster_A Route A: Late-Stage Hydroxymethylation cluster_B Route B: Early-Stage Hydroxymethylation A_Start 1-Aminonaphthalene + 4-Bromobenzaldehyde A_Int1 N-(4-formylphenyl)naphthalen-1-amine A_Start->A_Int1 Buchwald-Hartwig Amination A_Int2 7-formyl-9-methylbenz(c)acridine A_Int1->A_Int2 Microwave Bernthsen (Acetic Acid, ZnCl2) A_End This compound A_Int2->A_End Reduction (NaBH4) B_Start1 4-Bromobenzyl alcohol B_Int1 (4-bromobenzyloxy)(tert-butyl)dimethylsilane B_Start1->B_Int1 Protection (TBDMSCl) B_Start2 1-Aminonaphthalene B_Int2 N-(4-(((TBDMS)oxy)methyl)phenyl)naphthalen-1-amine B_Int1->B_Int2 Buchwald-Hartwig Amination B_Int3 7-(((TBDMS)oxy)methyl)-9-methylbenz(c)acridine B_Int2->B_Int3 Microwave Bernthsen (Acetic Acid, ZnCl2) B_End This compound B_Int3->B_End Deprotection (TBAF)

Caption: Comparative workflow of two synthetic routes to this compound.

References

Independent verification of the topoisomerase inhibitory activity of 7-Hydroxymethyl-9-methylbenz(c)acridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the topoisomerase inhibitory activity of the compound 7-Hydroxymethyl-9-methylbenz(c)acridine. Due to a lack of publicly available data on the specific topoisomerase inhibitory activity of this compound, and with literature indicating that benz[c]acridine derivatives have been found to be devoid of such activity, this document outlines the established protocols and comparative data required for a thorough evaluation.[1][2] We present a comparison with well-characterized topoisomerase inhibitors, Camptothecin and Etoposide, to serve as benchmarks for any future experimental investigation.

Comparative Analysis of Known Topoisomerase Inhibitors

To establish a baseline for assessing potential topoisomerase inhibitors, the following table summarizes the inhibitory activity of two widely used clinical drugs: Camptothecin, a Topoisomerase I inhibitor, and Etoposide, a Topoisomerase II inhibitor.

CompoundTarget TopoisomeraseAssay TypeIC50 ValueReference
This compound Topoisomerase I / II-No Data Available -
CamptothecinTopoisomerase ICell-free0.68 µM[3]
CamptothecinTopoisomerase ICell-based (various lines)37 nM - 48 nM[3]
EtoposideTopoisomerase IICell-based (mouse 3LL CRL 1642)4 µM[4]

Experimental Protocols for Verification

The following are detailed methodologies for key experiments to determine the topoisomerase inhibitory activity of a test compound such as this compound.

Topoisomerase I DNA Relaxation Assay

This assay determines the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I reaction buffer

  • Test compound dissolved in an appropriate solvent (e.g., DMSO)

  • Sterile deionized water

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare a reaction mixture containing 10x Topoisomerase I reaction buffer, supercoiled plasmid DNA, and sterile deionized water.

  • Add varying concentrations of the test compound to the reaction mixtures. Include a positive control (e.g., Camptothecin) and a negative control (solvent only).

  • Initiate the reaction by adding human Topoisomerase I to each mixture.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding DNA loading dye.

  • Load the samples onto a 1% agarose gel prepared with TAE buffer and ethidium bromide.

  • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualize the DNA bands under UV light and capture an image. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA form.

Topoisomerase II DNA Decatenation Assay

This assay measures the inhibition of Topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II reaction buffer

  • ATP

  • Test compound

  • Sterile deionized water

  • Agarose

  • TAE buffer

  • DNA loading dye

  • Ethidium bromide

  • UV transilluminator and gel documentation system

Procedure:

  • Set up reaction tubes with 10x Topoisomerase II reaction buffer, kDNA, ATP, and sterile deionized water.

  • Add the test compound at various concentrations. Use a known Topoisomerase II inhibitor (e.g., Etoposide) as a positive control and a solvent control.

  • Start the reaction by adding human Topoisomerase II.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reactions by adding DNA loading dye.

  • Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Run the gel to separate catenated kDNA from decatenated DNA.

  • Visualize the results using a UV transilluminator. Inhibition is observed as the persistence of the catenated kDNA at the top of the gel.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the viability of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HT-29, MCF-7)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Mechanisms and Workflows

To further clarify the processes involved in topoisomerase inhibition and its experimental verification, the following diagrams are provided.

Topoisomerase_Inhibition_Pathway cluster_enzyme_cycle Topoisomerase Catalytic Cycle cluster_inhibition Inhibitor Action Supercoiled_DNA Supercoiled DNA Topo_Binding Topoisomerase Binds DNA Supercoiled_DNA->Topo_Binding DNA_Cleavage DNA Cleavage & Covalent Intermediate Formation Topo_Binding->DNA_Cleavage Strand_Passage Strand Passage DNA_Cleavage->Strand_Passage Stabilization Stabilization of Covalent Intermediate DNA_Cleavage->Stabilization DNA_Religation DNA Religation Strand_Passage->DNA_Religation Relaxed_DNA Relaxed DNA DNA_Religation->Relaxed_DNA Inhibitor Topoisomerase Inhibitor (e.g., this compound) Inhibitor->Stabilization Stabilization->DNA_Religation Inhibition

Caption: Mechanism of Topoisomerase Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis Relaxation_Assay Topoisomerase I Relaxation Assay IC50_Determination IC50 Value Determination Relaxation_Assay->IC50_Determination Decatenation_Assay Topoisomerase II Decatenation Assay Decatenation_Assay->IC50_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cleavage_Complex_Assay Cleavage Complex Stabilization Assay Cytotoxicity_Assay->Cleavage_Complex_Assay Cleavage_Complex_Assay->IC50_Determination Test_Compound Test Compound: This compound Test_Compound->Relaxation_Assay Test_Compound->Decatenation_Assay Test_Compound->Cytotoxicity_Assay

Caption: Experimental Workflow for Topoisomerase Inhibitor Verification.

References

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